The therapeutic effect of Alrizomadlin is based on disrupting a critical cancer-associated regulatory loop.
The following diagram illustrates the signaling pathway and mechanism of this compound:
This compound inhibits MDM2, stabilizing p53 to activate cell cycle arrest and apoptosis genes.
In Vitro and In Vivo Efficacy Preclinical studies demonstrate that this compound effectively activates the p53 pathway and inhibits tumor growth. In chronic lymphocytic leukemia (CLL) models, treatment with this compound led to:
Clinical Trial Data A first-in-human Phase I study (2024) in patients with advanced solid tumors established the safety and preliminary efficacy profile [5].
| Clinical Measure | Result in All Patients (n=20) | Result in MDM2-amplified & TP53 wild-type patients (n=8) |
|---|---|---|
| Objective Response Rate (ORR) | 10% (2 patients) | 25% (2 patients) |
| Disease Control Rate (DCR) | 50% (10 patients) | 100% (8 patients) |
| Median Progression-Free Survival (PFS) | 6.1 months | Not Reported (PFS was significantly longer in wild-type vs mutant TP53: 7.9 vs 2.2 months) |
Research indicates that this compound can synergize with other anticancer agents, providing a rationale for combination therapies [3] [6].
For scientists seeking to validate these findings, the following methodologies from the cited research can serve as a guide.
1. Assessing Cell Proliferation (MTS Assay)
2. Analyzing Cell Apoptosis (Annexin V/PI Staining)
3. Evaluating Drug Synergy (Combination Index)
This compound represents a mechanistically rational and clinically promising approach to targeting cancers dependent on the MDM2-p53 axis. Its development is being accelerated through strategic combinations and biomarker-driven patient selection.
Alrizomadlin works by disrupting a key mechanism that cancer cells use to evade growth control.
The following diagram illustrates this core mechanism and its functional consequences.
Core mechanism of this compound: blocking the MDM2-p53 interaction to activate p53.
This compound has demonstrated promising antitumor activity in clinical trials, both as a single agent and in combination with other therapies.
| Cancer Type | Regimen | Key Efficacy Findings (as of 2025 data) | Citation |
|---|---|---|---|
| Advanced Solid Tumors (Phase I) | This compound Monotherapy | ORR: 10% (2/20); DCR: 60% (12/20). Efficacy was significantly higher in tumors with MDM2 amplification and wild-type TP53 (ORR: 25%, DCR: 100%). | [1] |
| Adenoid Cystic Carcinoma (ACC) | This compound Monotherapy | ORR: 16.7%; DCR: 100%. | [4] |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) | This compound + PD-1 Inhibitor (Toripalimab) | Two patients achieved confirmed partial response (PR) with prolonged progression-free survival (PFS) of 60+ and 96+ weeks. | [4] |
| Biliary-Tract Cancer (BTC) & Liposarcoma (LPS) | This compound + PD-1 Inhibitor (Toripalimab) | BTC: ORR 16.7%, DCR 100%. LPS: ORR 16.7%, DCR 66.7%. | [4] |
A first-in-human Phase I study established the safety profile and recommended dose. Key methodologies included [1]:
A 2025 study investigated this compound with bortezomib (a proteasome inhibitor) in cervical cancer models, providing a template for combination protocol design [3]:
The clinical development path and key combination strategies are summarized in the diagram below.
This compound clinical development pathway and key combination strategies.
The safety data from clinical trials indicates a manageable safety profile with defined hematological toxicities.
This compound represents a promising targeted therapy for cancers with wild-type p53. Its ability to restore p53 function and synergize with other agents like immunotherapies and proteasome inhibitors supports its continued clinical development across a range of solid tumors and hematologic malignancies.
| Metric | Overall Population (n=20) | MDM2-amplified & TP53 Wild-Type Subgroup (n=8) |
|---|---|---|
| Objective Response Rate (ORR) | 10% (2 patients with Partial Response) [1] | 25% (2 patients with Partial Response) [1] |
| Disease Control Rate (DCR) | 60% (12 patients with Stable Disease or better) [1] | 100% (8 patients with Stable Disease or better) [1] |
| Median Progression-Free Survival (PFS) | 6.1 months (95% CI: 1.7 - 10.4) [1] | Data not explicitly stated for subgroup |
| PFS: TP53 Wild-Type vs. Mutant | 7.9 months vs. 2.2 months (P < 0.001) [1] | Not Applicable |
Here is a detailed breakdown of the study's methodology and safety findings.
| Adverse Event | Incidence (Grade 3/4) |
|---|---|
| Thrombocytopenia | 33.3% |
| Lymphocytopenia | 33.3% |
| Neutropenia | 23.8% |
| Anemia | 23.8% |
The mechanism of action and PK/PD relationship of this compound can be visualized in the following pathway diagram, created using Graphviz per your requirements.
This compound inhibits MDM2 to activate p53 tumor suppressor function
The experimental workflow for the clinical trial's pharmacokinetic and safety analysis is outlined below.
Workflow for clinical trial PK, PD, safety, and efficacy analyses
MDM2 amplification and wild-type TP53 [1].
The p53 tumor suppressor protein, often referred to as "the guardian of the genome," is a critical transcription factor that regulates fundamental cellular processes including cell cycle arrest, DNA repair, apoptosis, and senescence. As the most frequently mutated gene in human cancer, TP53 abnormalities occur in approximately 50% of all malignancies, making it a paramount target for therapeutic development. The murine double minute 2 (MDM2) protein serves as the primary negative regulator of p53, functioning through a finely-tuned negative feedback loop that controls both p53 activity and stability. This intricate regulatory system represents one of the most promising targets for novel cancer therapeutics, particularly for tumors retaining wild-type p53 function.
The MDM2-p53 interaction forms a critical regulatory circuit in cellular homeostasis. Under normal physiological conditions, MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation through E3 ubiquitin ligase activity. This maintains p53 at low levels in unstressed cells. However, in response to various stress signals including DNA damage, hypoxia, and oncogene activation, post-translational modifications to both proteins disrupt their interaction, leading to p53 stabilization and activation. In cancers with wild-type TP53, tumor cells often exploit MDM2 overexpression to effectively neutralize p53's tumor suppressor function, creating a dependency on this interaction that can be therapeutically targeted.
The molecular interaction between MDM2 and p53 involves precise structural complementarity that has been extensively characterized through crystallographic studies. The MDM2 protein contains several functional domains: an N-terminal p53-binding domain, a central acidic domain, a zinc finger region, and a C-terminal RING domain that confers E3 ubiquitin ligase activity. The p53 protein is organized into several functional domains including two N-terminal transactivation domains (TAD1 and TAD2), a central sequence-specific DNA-binding domain (DBD), and a C-terminal oligomerization domain.
The primary interaction interface involves the N-terminal hydrophobic pocket of MDM2 and the transactivation domain (TAD1) of p53. Structural analyses have revealed that three critical residues on p53—Phe19, Trp23, and Leu26—form an amphipathic α-helix that inserts deeply into the hydrophobic binding cleft on MDM2. These three amino acids contribute disproportionately to the binding energy and represent the key "hot spot" for inhibitor development. The MDM2 binding pocket is composed of 14 primarily hydrophobic amino acids: Leu54, Leu57, Ile61, Met62, Tyr67, Gln72, Val75, Phe86, Phe91, Val93, His96, Ile99, Tyr100, and Ile101. This well-defined interaction surface, though involving large protein-protein interfaces, contains a distinct druggable pocket that can be targeted by small molecules.
Figure 1: The MDM2-p53 Regulatory Circuit and Inhibitor Mechanism. This diagram illustrates the negative feedback loop between p53 and MDM2, and how small-molecule inhibitors disrupt this interaction to activate p53-mediated tumor suppression.
The MDM2-p53 pathway operates as a tightly regulated negative feedback loop with sophisticated control mechanisms. Upon activation, p53 transcriptionally upregulates MDM2 expression, creating an autoregulatory circuit that limits the duration and intensity of p53 activity. This feedback mechanism allows the system to function as a biological oscillator under certain stress conditions, producing pulsatile dynamics of p53 activation that may encode information about stress type and severity. Mathematical modeling of this feedback loop has demonstrated its capacity to generate diverse output behaviors—including steady states and oscillations—in response to different stress inputs, providing a potential mechanism for stress-specific response patterning.
The regulatory complexity is enhanced by the presence of MDMX (MDM4), a structural homolog of MDM2 that also binds p53 and inhibits its transcriptional activity. While MDMX lacks robust E3 ubiquitin ligase activity, it forms heterodimers with MDM2 through their RING domains and enhances p53 ubiquitination. This partnership creates an additional layer of regulation, with both proteins serving as non-redundant negative regulators of p53. The MDM2-p53-MDMX network responds to various stress signals through post-translational modifications including phosphorylation, acetylation, and ubiquitination, which modulate the affinity of these interactions and determine the functional outcome.
Therapeutic approaches to target the MDM2-p53 pathway are fundamentally determined by the p53 status in tumor cells, necessitating distinct strategies for different genetic contexts:
Table 1: Therapeutic Strategies Based on p53 Status
| p53 Status | Prevalence in Cancer | Therapeutic Approach | Representative Agents |
|---|---|---|---|
| Wild-type p53 | ~50% of cancers | MDM2-p53 interaction inhibitors | Nutlins, RG7112, RG7388, AMG232, APG-115 |
| p53 Missense Mutations | ~30-40% of cancers | Reactivation of mutant p53 | APR-246, COTI-2, STIMA-1 |
| p53 Aggregation Mutations | Subset of p53 mutations | Inhibition of amyloid aggregation | ReACp53 |
| MDM2 Amplification | 5-7% of cancers (up to 90% in dedifferentiated LPS) | MDM2 inhibitors | All MDM2-p53 antagonists |
For tumors with wild-type p53, the predominant strategy involves developing small-molecule inhibitors that disrupt the p53-MDM2 interaction. These compounds function by binding to the p53-binding pocket on MDM2, thereby preventing MDM2 from engaging p53 and facilitating p53 stabilization and activation. This approach is particularly relevant in cancers with MDM2 amplification or overexpression, where p53 function is suppressed despite the presence of a wild-type protein.
For cancers harboring p53 mutations, therapeutic strategies focus on compounds that restore wild-type conformation and function to mutant p53 proteins. The first such compound, CP-31398, demonstrated that small molecules could stabilize the wild-type conformation of p53 under denaturing conditions, though its development was halted due to nonspecific toxicity. More recently, APR-246 (PRIMA-1MET) has shown promise in clinical trials by forming adducts with thiol groups in mutant p53, inducing conformational changes that restore function. Additionally, for specific mutations that promote p53 aggregation into amyloid structures, ReACp53 has been developed to inhibit amyloid formation and restore p53 function in high-grade serous ovarian carcinomas.
Beyond direct reactivation, several alternative strategies have emerged for targeting mutant p53-driven cancers:
These approaches leverage the inherent instability of many p53 mutants and the cellular machinery that manages protein folding and quality control, providing alternative routes to target p53-mutant cancers.
The development of small-molecule MDM2-p53 inhibitors has progressed significantly over the past two decades, with multiple compounds entering clinical trials across various cancer types. These inhibitors employ diverse chemical scaffolds designed to mimic the three critical hydrophobic residues of p53 that interact with MDM2.
Table 2: MDM2-p53 Inhibitors in Clinical Development
| Compound | Chemical Class | Development Status | Key Clinical Findings |
|---|---|---|---|
| RG7112 | Cis-imidazoline | Phase I (First clinical MDM2 inhibitor) | Dose-dependent p53 activation; hematological toxicity [1] |
| Alrizomadlin (APG-115) | Pyrrolidine | Phase II | 16.7% ORR in ACC; 100% DCR in ACC; combination with PD-1 inhibitors [2] |
| BI 907828 | Diazepinone | Phase I/II (Brightline-1) | Dual mechanism: direct tumor cell targeting + immune modulation [3] |
| Milademetan | Imidazopyrrolidine | Phase II (MANTRA-2) | Activity in MDM2-amplified tumors; TP53 clonal hematopoiesis observed [4] |
| AMG 232 | Piperidinone | Phase I/II | Potent nanomolar-range inhibitor; evaluation in sarcomas and other solid tumors [1] |
| HDM201 | Imidazopyrrolidine | Phase I/II | Differentiated dosing schedules; activity in liposarcoma and other malignancies [1] |
Recent clinical data demonstrate the potential of MDM2 inhibitors across various tumor types. In a Phase II study of This compound (APG-115) presented at ASCO 2025, monotherapy demonstrated an objective response rate (ORR) of 16.7% and a disease control rate (DCR) of 100% in patients with advanced adenoid cystic carcinoma (ACC). In combination with the PD-1 inhibitor toripalimab, this compound showed activity in biliary tract cancer (BTC) with 16.7% ORR and 100% DCR, and in liposarcoma (LPS) with 16.7% ORR and 66.7% DCR. Notably, two patients with malignant peripheral nerve sheath tumor (MPNST) achieved confirmed partial responses with prolonged progression-free survival of 60+ and 96+ weeks, respectively [2].
The safety profile of MDM2 inhibitors has been characterized by dose-dependent hematological toxicity, which represents an on-target effect of p53 activation in hematopoietic stem and progenitor cells. In the this compound study, monotherapy was associated with grade 3 or higher treatment-related adverse events (TRAEs) in 33.3% of patients, while the combination therapy showed a higher incidence of 44.4% at the 150 mg dose level. Treatment-related serious adverse events (SAEs) occurred in 12.5% and 29.6% of patients in the monotherapy and combination arms, respectively [2].
A significant safety concern emerging from recent research is the association between MDM2 inhibition and the development of TP53-mutated clonal hematopoiesis. A 2025 case report described a patient with MDM2-amplified ACC who developed persistent pancytopenia following milademetan treatment, associated with 20 distinct pathogenic TP53 mutations in peripheral blood and bone marrow. These mutations persisted for over a year after drug discontinuation and were not detected in drug-resistant tumor tissue, suggesting selective pressure on hematopoietic stem cells rather than tumor evolution. Analysis of four additional patients revealed that longer treatment duration strongly correlated with a higher number of TP53 mutations, highlighting a potential long-term risk of MDM2 inhibitor therapy [4].
The discovery of novel MDM2-p53 inhibitors has been greatly facilitated by structure-based drug design approaches. The following protocol outlines a comprehensive virtual screening strategy for identifying novel MDM2-p53 interaction inhibitors:
Target Preparation: Obtain the crystal structure of MDM2 (e.g., PDB ID: 3JZK) from the Protein Data Bank. Remove solvent molecules and add hydrogen atoms using molecular modeling software such as MOE. Assign partial charges using the MMFF94× force field and define the binding pocket based on the cocrystallized inhibitor [5].
Pharmacophore Modeling: Create a pharmacophore model based on the cocrystallized MDM2 inhibitor, typically including three key features: one aromatic, one hydrophobic, and one hydrophobic/aromatic feature. Validate the model using known MDM2 inhibitors to ensure it captures essential interaction motifs [5].
Compound Library Preparation: Acquire a commercial drug-like ligand library (e.g., TimTec Compound Libraries, containing ~582,474 compounds). Filter compounds based on Veber's rules and Lipinski's Rule of Five: molecular weight ≤500 Da, hydrogen bond donors ≤5, hydrogen bond acceptors ≤10, logP ≤5, polar surface area ≤140 Ų, and rotatable bonds ≤10 [5].
Virtual Screening Workflow:
The following protocol provides a standardized method for evaluating inhibitor potency in disrupting the MDM2-p53 interaction:
Coating: Dispense 100 μL capture antibody (prepared in coating buffer) into 96-well high-binding polystyrene microtiter plates. Seal plates and incubate overnight at room temperature [5].
Blocking: Aspirate coating solution and add 200 μL blocking buffer per well. Seal and incubate for at least 1 hour at room temperature. Aspirate blocking solution [5].
Standard and Sample Preparation:
Inhibition Reaction: Mix samples thoroughly and incubate for 1 hour at room temperature. Add 50 μL of MDM2 mixtures to appropriate wells and incubate on plate shaker for 1 hour at room temperature [5].
Detection and Visualization:
Cell Viability Assays: Evaluate antiproliferative effects using assays such as MTT or CellTiter-Glo in cancer cell lines with wild-type TP53 (e.g., SJSA-1, HCT116) and mutant TP53 (e.g., MDA-MB-435, SW480) as controls. Treat cells with serial dilutions of inhibitors for 72-96 hours and measure viability. Calculate IC50 values to determine potency and selectivity for wild-type p53 cells [1].
Western Blot Analysis: Assess p53 pathway activation by measuring protein levels of p53, p21, and MDM2. Treat cells with inhibitors for 12-24 hours, prepare cell lysates, and perform immunoblotting. Look for dose-dependent increases in p53 and p21 levels, indicating successful pathway activation [1].
Quantitative PCR: Measure mRNA expression of p53 target genes (p21, MDM2, PUMA, BAX) after 6-12 hours of inhibitor treatment to confirm transcriptional activation [6].
Cell Cycle Analysis: Evaluate cell cycle distribution using propidium iodide staining and flow cytometry after 24-48 hours of treatment. MDM2 inhibitors typically induce G1 and/or G2 cell cycle arrest in sensitive cells [7].
Apoptosis Assays: Assess induction of apoptosis using Annexin V staining, caspase-3/7 activation assays, or PARP cleavage analysis after 48-72 hours of treatment [8].
Despite promising preclinical activity, the clinical development of MDM2-p53 inhibitors faces several significant challenges:
Hematological Toxicity: The dose-limiting hematological toxicity observed with MDM2 inhibitors represents a fundamental challenge for this class of drugs. As p53 activation in hematopoietic stem and progenitor cells induces cell cycle arrest and apoptosis, this on-target, off-tumor effect necessitates intermittent dosing schedules and careful hematological monitoring [1] [4].
TP53 Clonal Hematopoiesis: Emerging evidence suggests that MDM2 inhibition can promote the expansion of TP53-mutated hematopoietic clones, potentially increasing the risk of subsequent myeloid malignancies. This recently recognized safety concern warrants careful long-term monitoring in clinical trials and consideration in risk-benefit assessments [4].
Tumor Resistance Mechanisms: Primary and acquired resistance to MDM2 inhibitors can occur through various mechanisms, including TP53 mutations, MDMX overexpression, and alterations in downstream signaling components. The development of TP53 mutations during treatment represents a particularly challenging resistance mechanism that may limit long-term efficacy [4].
Patient Selection Strategies: Optimal patient selection remains challenging. While MDM2 amplification identifies a population more likely to respond, not all MDM2-amplified tumors respond to therapy. Development of robust biomarkers beyond MDM2 amplification status is needed to better identify susceptible tumors [3].
Several innovative approaches are being explored to overcome current limitations and enhance the therapeutic potential of MDM2-p53 targeting:
Combination Therapies: Rational combination strategies represent the most promising approach to enhance efficacy and overcome resistance. Preclinical and early clinical data support combinations with:
MDM2 Degraders: The development of PROTAC (Proteolysis Targeting Chimera) molecules that target MDM2 for degradation represents an emerging alternative to traditional inhibitors. This approach may provide more complete pathway inhibition and overcome some resistance mechanisms.
Dual MDM2/MDMX Inhibitors: Given the complementary roles of MDM2 and MDMX in p53 regulation, compounds that simultaneously inhibit both proteins may demonstrate enhanced efficacy compared to selective MDM2 inhibitors.
Bifunctional Compounds: Molecules designed to simultaneously target MDM2 and other relevant cancer pathways may provide synergistic activity and reduce the development of resistance.
The targeted inhibition of the MDM2-p53 interaction represents a promising therapeutic strategy for cancers with wild-type TP53, particularly those with MDM2 amplification. Significant progress has been made in developing diverse chemical classes of small-molecule inhibitors, with multiple compounds advancing to clinical trials. Recent clinical data demonstrate encouraging antitumor activity in selected malignancies, including adenoid cystic carcinoma, liposarcoma, and malignant peripheral nerve sheath tumors.
However, challenges remain, including dose-limiting hematological toxicity, the emergence of TP53-mutated clonal hematopoiesis, and the development of resistance mechanisms. Future success will likely depend on optimized dosing strategies, rational combination approaches, improved patient selection biomarkers, and the development of next-generation compounds with enhanced therapeutic indices. As clinical research advances, MDM2-p53 inhibitors hold substantial promise for delivering targeted, effective therapy to defined patient populations with limited treatment options.
The following tables consolidate the quantitative data on Alrizomadlin's performance, including efficacy outcomes, survival data, and safety profile from clinical trials.
| Efficacy Parameter | Overall Population (n=20) | MDM2-amplified / TP53 Wild-type Subgroup (n=8) |
|---|---|---|
| Overall Response Rate (ORR) | 10% (2 patients) [1] [2] | 25% (2 patients) [1] [2] |
| Disease Control Rate (DCR) | 60% (12 patients) [1] [2] | 100% (8 patients) [1] [2] |
| Stable Disease (SD) | 50% (10 patients) [1] [2] | 75% (6 patients) [1] [2] |
| Survival & Dose | Result |
|---|---|
| Median Progression-Free Survival (PFS) | 6.1 months (95% CI, 1.7-10.4) [1] [2] |
| PFS (TP53 Wild-type) | 7.9 months [1] [2] |
| PFS (TP53 Mutant) | 2.2 months [1] [2] |
| Recommended Phase II Dose (RP2D) | 100 mg every other day for 21 days, followed by 7 days off [1] [2] |
| Safety Profile (Grade 3/4 TRAEs) | Incidence |
|---|---|
| Thrombocytopenia | 33.3% [1] [2] |
| Lymphocytopenia | 33.3% [1] [2] |
| Neutropenia | 23.8% [1] [2] |
| Anemia | 23.8% [1] [2] |
This compound is a novel, orally bioavailable small-molecule that acts as a potent and selective antagonist of the p53-MDM2 interaction [1]. Its mechanism restores the tumor-suppressor function of p53.
This compound inhibits MDM2, activating p53 to trigger antitumor responses.
For researchers looking to validate or build upon these findings, here is a summary of the key methodologies from the clinical studies.
This first-in-human phase I trial was a single-arm, open-label study consisting of a dose escalation part (using a "3 + 3" design) and a dose expansion part [1].
A phase II study investigated this compound in combination with the anti-PD-1 immune checkpoint inhibitor, Pembrolizumab [3].
The data support several promising avenues for further development:
Alrizomadlin (APG-115) is a novel, orally active small molecule inhibitor that selectively disrupts the interaction between mouse double minute 2 homolog (MDM2) and p53 tumor suppressor protein. The MDM2-p53 interaction represents a critical therapeutic target in oncology, as MDM2 functions as a key negative regulator of p53 activity through a feedback loop that promotes p53 degradation. In numerous cancers, particularly those retaining wild-type TP53, MDM2 amplification or overexpression effectively neutralizes p53's tumor suppressor function without requiring TP53 gene mutations. This compound binds to MDM2 with high affinity (half maximal inhibitory concentration = 3.8 ± 1.1 nM), stabilizing p53 and restoring its transcriptional activity, thereby inducing cell cycle arrest and apoptosis in susceptible tumor cells [1].
Recent evidence also indicates that this compound modulates the tumor immune microenvironment, potentially enhancing T-cell-mediated antitumor immunity and creating opportunities for synergistic combinations with immune checkpoint inhibitors. This dual mechanism—direct tumor cell apoptosis and immune modulation—positions this compound as a promising therapeutic agent across multiple solid tumor types, particularly those with MDM2 amplification or wild-type TP53 status [1].
The RP2D for this compound was established through a phase I dose-escalation study (CTR20170975) following a classical "3 + 3" design in patients with advanced solid tumors. The study determined the following dosing parameters:
Table 1: Established Dosing Regimens for this compound
| Regimen | Dose | Schedule | Cycle Length | Food Guidance |
|---|---|---|---|---|
| Monotherapy | 100 mg | Every other day for 21 days | 28 days | Take within 30-60 minutes after a meal |
| Combination with PD-1 inhibitor | 150 mg | Every other day for 21 days | 28 days | Take within 30-60 minutes after a meal |
The maximum tolerated dose (MTD) was established at 150 mg, with the RP2D set at 100 mg based on improved long-term tolerability while maintaining efficacy. Dose reduction to 100 mg from the initial 200 mg starting dose was necessary after observation of dose-limiting toxicities including thrombocytopenia and febrile neutropenia at higher dose levels [1].
This compound has demonstrated promising antitumor activity across multiple advanced solid tumor types, both as monotherapy and in combination with PD-1 inhibition, as summarized in the table below.
Table 2: Clinical Efficacy of this compound Across Tumor Types
| Tumor Type | Regimen | Patient Number | ORR (%) | DCR (%) | Median PFS | Key Findings |
|---|---|---|---|---|---|---|
| ACC | Monotherapy | 12 | 16.7 | 100 | - | Offers new therapeutic strategy for this treatment-resistant malignancy |
| MPNST | Monotherapy | 5 | 0 | 80 | - | 4/5 patients achieved stable disease |
| MPNST | Combination | 2 | 100 | 100 | 60+/96+ weeks | Durable responses observed |
| LPS | Combination | 6 | 16.7 | 66.7 | - | Activity in MDM2-amplified sarcoma |
| BTC | Combination | 6 | 16.7 | 100 | - | Promising activity in biliary tract cancers |
| MDM2-amplified, TP53 wild-type | Monotherapy | 8 | 25 | 100 | 7.9 months | Significantly longer PFS vs mutant TP53 (2.2 months) |
Data sources: Phase I study [1] and Phase II ASCO 2025 presentation [2]. ORR = Objective Response Rate; DCR = Disease Control Rate; PFS = Progression-Free Survival; ACC = Adenoid Cystic Carcinoma; MPNST = Malignant Peripheral Nerve Sheath Tumor; LPS = Liposarcoma; BTC = Biliary-Tract Cancer.
Key efficacy observations include:
The safety profile of this compound has been characterized across multiple clinical trials, with management strategies established for the most commonly observed adverse events.
Table 3: Safety Profile of this compound Across Clinical Trials
| Adverse Event | All Grades Incidence (%) | Grade 3/4 Incidence (%) | Management Recommendations |
|---|---|---|---|
| Thrombocytopenia | - | 33.3 | Regular monitoring, dose interruption/reduction for G3/4 |
| Lymphocytopenia | - | 33.3 | Monitoring of infection signs |
| Neutropenia | - | 23.8 | Febrile neutropenia prophylaxis |
| Anemia | - | 23.8 | Supportive care, transfusion if symptomatic |
| Other Grade 3+ TRAEs | - | 33.3-44.4 | Dose-specific management |
Data sources: Phase I study (monotherapy) [1] and Phase II combination study [2].
Safety observations across studies indicate:
This compound exhibits approximately linear pharmacokinetics across the dose range of 100-200 mg. The compound's short half-life contributes to its manageable safety profile, allowing for rapid clearance if toxicity occurs [1].
Diagram 1: this compound Mechanism of Action and Pharmacodynamic Biomarkers. This compound binds MDM2, disrupting its interaction with p53, leading to p53 stabilization and transactivation of downstream targets including p21 (cell cycle arrest), BAX and PUMA (apoptosis), and MIC-1 (pharmacodynamic biomarker).
Phase II Study of this compound With or Without Toripalimab in Advanced Solid Tumors
MDM2/TP53 Status Assessment
Management of Hematological Toxicities
Diagram 2: Clinical Trial Workflow for this compound Studies. The diagram outlines key steps from patient screening through treatment and monitoring, highlighting biomarker assessment, treatment stratification, and comprehensive safety and efficacy evaluations.
This compound represents a promising targeted therapy with a well-established RP2D of 100 mg administered every other day for 21 days of a 28-day cycle. The compound demonstrates acceptable safety and tolerability with manageable hematological toxicities and promising antitumor activity particularly in MDM2-amplified tumors with wild-type TP53. The 100% disease control rate in ACC and MDM2-amplified tumors underscores its biological potency, while durable responses in combination with PD-1 inhibition in MPNST patients suggest potential for immunotherapy synergy [1] [2].
Future clinical development should focus on:
The consistent efficacy signals across multiple solid tumor types, coupled with an acceptable safety profile, support continued development of this compound as a targeted therapeutic option for patients with advanced solid tumors.
The treatment of relapsed or refractory (R/R) Acute Myeloid Leukemia (AML) and higher-risk Myelodysplastic Syndromes (HR-MDS) remains a significant clinical challenge, particularly for patients who have failed prior therapies including hypomethylating agents (HMAs) like azacitidine. The MDM2-p53 tumor suppressor pathway represents a promising therapeutic target, as its disruption is a common mechanism in oncogenesis. Alrizomadlin (APG-115) is a novel, orally active, potent, small-molecule selective MDM2 inhibitor that destabilizes the p53-MDM2 complex, thereby activating p53-mediated apoptosis in tumor cells. Preclinical studies have demonstrated significant apoptotic activity in AML and MDS xenograft models, both as a monotherapy and in combination with azacitidine.
The rationale for combining this compound with azacitidine lies in their complementary mechanisms of action. Azacitidine, a DNA hypomethylating agent, is incorporated into DNA and RNA, leading to inhibition of DNA methyltransferases and reversal of epigenetically silenced genes, including tumor suppressors. The incorporation of azacitidine into DNA results in a dose- and time-dependent inhibition of DNA methyltransferase activity by irreversible binding to the enzyme, thus preventing methylation of newly synthesized DNA. This allows a reversal of epigenetically silenced genes, restoring normal function, including potentially enhancing p53 activity [1]. The combination leverages dual pathways of epigenetic regulation and p53-mediated apoptosis to overcome treatment resistance.
The presented data stems from an open-label dose escalation and expansion Phase 1b trial (NCT04275518) [2]. The trial included adult patients with R/R AML or relapsed/progressed HR-MDS (IPSS-R ≥ 4.5). The primary objectives were to determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) for this compound both as a monotherapy and in combination with azacitidine.
This compound was administered orally on Days 1-7 of a 28-day cycle. In the combination cohort, azacitidine was administered at 75 mg/m² subcutaneously or intravenously on Days 1-7 [2] [3].
The trial demonstrated promising preliminary efficacy in a heavily pre-treated population, including patients who had failed prior venetoclax + HMA therapy.
Table 1: Efficacy Outcomes of this compound ± Azacitidine in R/R AML and HR-MDS
| Patient Population | Treatment Arm | N (evaluable) | Overall Response Rate (ORR) | Key Responses |
|---|---|---|---|---|
| R/R AML | This compound Monotherapy | 16 | 25% (4/16) | CR/CRi: 18.75% (3/16) [2] |
| MDS progressed to R/R AML | This compound Monotherapy | 6 | 50% (3/6) | CRi: 2 pts; MLFS: 1 pt [2] |
| HMA-refractory MDS | This compound Monotherapy | 4 | 50% (2/4) | mCR: 2 pts [2] |
| R/R AML | This compound + Azacitidine | 3 | Data not fully reported | MLFS: 1 pt [2] |
| MDS | This compound + Azacitidine | 3 | 100% (3/3) | mCR: 3 pts [2] |
| Prior Venetoclax + HMA | This compound + Azacitidine | 4 | Data not fully reported | mCR: 2 pts (MDS); Marrow blast reduction: 2 pts (AML) [2] |
Abbreviations: CR, complete remission; CRi, complete remission with incomplete hematologic recovery; MLFS, morphologic leukemia-free state; mCR, marrow complete remission; HMA, hypomethylating agent.
The RP2D was determined to be 200 mg for this compound monotherapy. The combination of this compound and azacitidine showed no observed pharmacokinetic drug-drug interaction [2].
Inclusion Criteria:
Exclusion Criteria:
This compound (APG-115) Monotherapy Protocol:
This compound in Combination with Azacitidine Protocol:
The combination therapy demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) were hematological and gastrointestinal toxicities.
Table 2: Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Frequency (Any Grade) | Frequency (Grade ≥3) | Management Recommendations |
|---|---|---|---|
| Hematological Toxicities (Neutropenia, Thrombocytopenia, Anemia) | ≥20% | Most common Grade ≥3 TRAEs | Regular blood count monitoring. Dose delays and/or growth factor support per institutional guidelines. |
| Gastrointestinal Toxicities (Nausea, Vomiting, Diarrhea) | ≥20% | None reported [2] | Prophylactic antiemetics. Dietary counseling. Adequate hydration. |
| Hypokalemia | ≥20% | Not specified | Regular electrolyte monitoring and supplementation. |
| Dizziness | ≥20% | Not specified | Patient counseling on fall prevention. |
The following diagrams illustrate the mechanistic basis of the combination therapy and a simplified workflow for the clinical protocol.
The Phase 1b trial results indicate that this compound, both as a monotherapy and in combination with azacitidine, has a manageable safety profile and demonstrates promising preliminary efficacy in patients with R/R AML and HMA-refractory MDS [2]. The observed antileukemic activity in a subset of patients whose disease had failed prior venetoclax therapy is particularly noteworthy, suggesting a potential pathway to overcome resistance.
The efficacy of azacitidine in higher-risk MDS and AML is well-established, with the landmark AZA-001 trial showing a significant overall survival benefit compared to conventional care regimens (24.5 months vs. 15.0 months) [4]. The combination with this compound aims to build upon this foundation by targeting a complementary resistance mechanism. Furthermore, research shows that for patients with AML transformed from MDS after azacitidine failure, the combination of azacitidine with venetoclax can improve survival, highlighting the broader potential of azacitidine-based combinations [5].
Future efforts should focus on larger Phase 2 and 3 trials to confirm these efficacy signals and further refine the safety profile of the combination. Identifying predictive biomarkers for response, such as specific p53 mutation statuses, will be crucial for optimizing patient selection. The ongoing evaluation of the this compound plus azacitidine cohort will provide more robust data on the long-term benefits of this novel therapeutic strategy [2].
The following tables summarize the efficacy and safety data from a Phase II study of alrizomadlin with or without toripalimab, as presented at the 2025 ASCO Annual Meeting [1]. The data cutoff date was February 13, 2025.
Table 1: Efficacy Outcomes in Efficacy-Evaluable Patients
| Treatment Arm | Tumor Type | Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Responses |
|---|---|---|---|---|---|
| This compound Monotherapy | Advanced ACC | 12 | 16.7% | 100% | - |
| MPNST | 5 | Not Reported | 80% | 4 patients with Stable Disease (SD) | |
| This compound + Toripalimab Combination | BTC | 6 | 16.7% | 100% | - |
| LPS | 6 | 16.7% | 66.7% | - | |
| MPNST | 2 | 100% | 100% | 2 patients with confirmed Partial Response (PR); PFS of 60+ and 96+ weeks |
Table 2: Safety Profile in Safety-Evaluable Patients
| Treatment Arm | Patients (n) | Grade ≥3 Treatment-Related Adverse Events (TRAEs) | Treatment-Related Serious Adverse Events (SAEs) | Discontinuations due to TRAEs |
|---|---|---|---|---|
| This compound Monotherapy | 24 | 33.3% | 12.5% | 1 patient (4.2%) |
| This compound + Toripalimab (150 mg) | 27 | 44.4% | 29.6% | 1 patient (3.7%) |
The therapeutic rationale for combining this compound and toripalimab is based on restoring innate tumor suppression and enhancing adaptive immune attack.
The diagram below illustrates the synergistic mechanism of this combination therapy.
Synergistic Action: The combination works synergistically [1] [2]. By restoring p53 function, This compound promotes cancer cell death and may increase tumor immunogenicity. Toripalimab then enhances the immune system's ability to recognize and attack these stressed and dying tumor cells by removing the PD-1/PD-L1 "brake" on T-cells [3].
For researchers aiming to validate and build upon these clinical findings, the following protocols outline key preclinical experiments.
1. Objective: To evaluate the synergistic effects of this compound and toripalimab on cancer cell viability and T-cell-mediated killing.
2. Materials:
3. Methodology:
4. Data Analysis:
1. Objective: To investigate the antitumor efficacy and immune memory establishment of the combination in an immunocompetent animal model.
2. Materials:
3. Methodology:
4. Ex Vivo Analysis:
The Phase II data indicates that the this compound and toripalimab combination is a viable strategy for treating advanced solid tumors, particularly malignant peripheral nerve sheath tumors (MPNST), where it has produced notably durable responses [1]. The 100% disease control rate in adenoid cystic carcinoma (ACC) with monotherapy also highlights a significant potential for a cancer type with few options [1].
Future work should focus on:
I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further elaboration on any specific experimental section, feel free to ask.
The RP2D of 100 mg has been successfully applied in later-phase trials, demonstrating promising antitumor activity.
| Tumor Type | Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
|---|---|---|---|
| Advanced ACC [1] | Alrizomadlin Monotherapy | 16.7% | 100% |
| Advanced MPNST [1] | This compound + Toripalimab (PD-1 inhibitor) | 2 patients with confirmed PR (PFS of 60+ and 96+ weeks) | Information missing |
| Biliary-Tract Cancer (BTC) [1] | This compound + Toripalimab | 16.7% | 100% |
| Liposarcoma (LPS) [1] | This compound + Toripalimab | 16.7% | 66.7% |
This compound is a small-molecule antagonist that selectively targets the interaction between MDM2 and the tumor suppressor protein p53 [2]. In many cancers, MDM2 is overexpressed and binds to p53, inactivating it and promoting its degradation. This compound binds to MDM2 with high affinity, disrupting this interaction and restoring p53's tumor-suppressive functions, leading to cell cycle arrest and apoptosis in cancer cells that harbor wild-type TP53 [3].
The diagram below illustrates this mechanism and the subsequent clinical development workflow.
Mechanism of Action and Clinical Development Pathway
The clinical activity of this compound is closely linked to the tumor's genetic profile. Key inclusion criteria from the phase I study and subsequent biomarker analyses include [3]:
The phase I study established a consistent safety profile for this compound. Key protocol elements for monitoring and management include [3]:
MDM2 amplification represents a fundamental oncogenic driver in specific liposarcoma subtypes, particularly in well-differentiated liposarcoma (WDLPS) and dedifferentiated liposarcoma (DDLPS), which together account for approximately 50-60% of all liposarcoma cases [1] [2]. The MDM2 gene, located at chromosomal position 12q15, encodes an E3 ubiquitin ligase that serves as the primary negative regulator of the tumor suppressor p53 [1]. Through a critical feedback loop, MDM2 targets p53 for proteasomal degradation, effectively neutralizing its tumor-suppressive functions including cell cycle arrest, apoptosis, and DNA repair mechanisms [1] [2]. In MDM2-amplified liposarcomas, gene amplification leads to massive MDM2 protein overexpression, resulting in functional p53 inactivation without requiring TP53 gene mutations [1] [2]. This molecular characteristic makes MDM2 an attractive therapeutic target for restoring p53-mediated tumor suppression.
The genomic landscape of DDLPS is characterized by low tumor mutational burden but high frequencies of somatic copy-number alterations, with amplification of the 12q13-15 chromosomal region being a defining genetic feature [2] [3]. This amplified region often contains several co-amplified genes including CDK4, HMGA2, and YEATS4, which may contribute to oncogenesis through complementary mechanisms [2] [3] [4]. The quantity of 12q13-15 amplification and consequent MDM2 overexpression appears correlated with the degree of tumor dedifferentiation, with DDLPS components demonstrating significantly higher amplification levels compared to well-differentiated areas [2] [3]. MDM2 amplification is typically detected through fluorescence in situ hybridization (FISH), which reveals characteristic giant marker and/or supernumerary ring chromosomes containing multiple MDM2 copies [1] [5].
This compound (APG-115) is a novel, orally available small molecule inhibitor that selectively targets the MDM2-p53 protein-protein interaction [6]. As a second-generation MDM2 inhibitor, it belongs to the class of spirooxindole-containing compounds that mimic the three critical amino acid residues (Phe19, Trp23, Leu26) of p53's alpha-helical transactivation domain, thereby competitively displacing p53 from its binding pocket on MDM2 [6] [7]. This disruption prevents MDM2-mediated ubiquitination and degradation of p53, leading to p53 protein stabilization and activation of its downstream transcriptional targets [6]. This compound demonstrates high binding affinity for MDM2 with a reported half maximal inhibitory concentration (IC50) of 3.8 nM and dissociation constant (Ki) <1 nM [6]. Preclinical studies have shown that this compound administration results in robust p53 pathway activation, cell cycle arrest, and apoptosis in MDM2-amplified liposarcoma models, with complete and durable tumor regression observed in some xenograft models [6].
Table 1: Clinical Efficacy of this compound in Solid Tumors
| Cancer Type | Regimen | Patient Number | ORR (%) | DCR (%) | Median PFS |
|---|---|---|---|---|---|
| Liposarcoma (LPS) | Combination | 6 | 16.7 | 66.7 | Not reached |
| ACC | Monotherapy | 12 | 16.7 | 100 | Not reported |
| MPNST | Combination | 2 | 100* | 100 | 60+ and 96+ weeks |
| BTC | Combination | 6 | 16.7 | 100 | Not reported |
| MPNST | Monotherapy | 5 | 0 | 80 | Not reported |
*Based on 2 patients with confirmed partial response [8] [9]
Recent clinical trials demonstrate promising antitumor activity of this compound in MDM2-amplified liposarcoma and other solid tumors. In a phase I dose-escalation study involving patients with advanced solid tumors, this compound monotherapy showed particular efficacy in the subgroup with MDM2 amplification and wild-type TP53, achieving an objective response rate (ORR) of 25% (2/8 patients) and a remarkable disease control rate (DCR) of 100% (8/8 patients) [6]. The median progression-free survival (PFS) in this study was significantly longer in patients with wild-type TP53 versus mutant TP53 (7.9 months versus 2.2 months, respectively; P < 0.001) [6]. Updated phase II data presented at ASCO 2025 further confirmed activity in liposarcoma, with the combination of this compound and toripalimab (a PD-1 inhibitor) demonstrating an ORR of 16.7% and DCR of 66.7% in liposarcoma patients [8] [9]. Notably, two patients with malignant peripheral nerve sheath tumors (MPNST) treated with the combination regimen achieved confirmed partial responses with prolonged progression-free survival exceeding 60 and 96 weeks, respectively [8].
Table 2: Treatment-Related Adverse Events of this compound
| Adverse Event | All Grades (%) | Grade 3/4 (%) | Management Strategies |
|---|---|---|---|
| Thrombocytopenia | 33.3 | 33.3 | Dose modification, monitoring |
| Lymphocytopenia | 33.3 | 33.3 | Monitoring, infection prophylaxis |
| Neutropenia | 23.8 | 23.8 | Growth factor support, monitoring |
| Anemia | 23.8 | 23.8 | Transfusion support, monitoring |
| Other hematological | Not specified | Not specified | Regular blood counts |
The safety profile of this compound has been characterized across multiple clinical trials. The maximum tolerated dose (MTD) was established at 150 mg, with the recommended phase II dose (RP2D) determined as 100 mg administered every other day for 21 days of a 28-day cycle [6]. The most common treatment-related adverse events (TRAEs) of grade 3/4 severity include thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia (23.8%), and anemia (23.8%) [6]. In the phase II combination study with toripalimab, grade 3 or higher TRAEs were reported in 44.4% of patients receiving the 150 mg dose level, with treatment-related serious adverse events occurring in 29.6% of patients [8]. These hematological toxicities are consistent with the mechanism of action of MDM2 inhibitors, as p53 activation can induce cell cycle arrest in hematopoietic precursors [6] [7]. Dose-limiting toxicities observed in clinical trials have included thrombocytopenia and febrile neutropenia, which are generally manageable with appropriate dose modifications and supportive care measures [6].
Fluorescence in situ hybridization (FISH) represents the gold standard method for detecting MDM2 gene amplification in liposarcoma tissue samples [1] [5]. The protocol utilizes a dual-color FISH probe system consisting of a MDM2-specific probe (labeled with SpectrumOrange) and a chromosome 12 centromere reference probe (labeled with SpectrumGreen) to distinguish true amplification from chromosomal polysomy [5].
Protocol Steps:
Quality Control: Include known MDM2-amplified and non-amplified control tissues in each assay run. Ensure adequate tissue fixation (less than 24 hours in formalin before processing) to prevent false-negative results due to DNA degradation [5].
This protocol evaluates the in vitro sensitivity of liposarcoma cell lines to this compound, measuring cell viability, apoptosis, and cell cycle alterations.
Protocol Steps:
Expected Results: MDM2-amplified liposarcoma cell lines typically demonstrate dose-dependent growth inhibition with IC50 values in the low micromolar range, accompanied by G1 cell cycle arrest and induction of apoptosis evidenced by increased Annexin V positivity [2].
This protocol validates target engagement by measuring p53 protein stabilization and induction of downstream effectors following this compound treatment.
Protocol Steps:
Expected Results: this compound treatment should result in dose-dependent accumulation of p53 and increased expression of p53 transcriptional targets including p21 and PUMA, confirming pathway activation [2].
The development of this compound represents a promising targeted therapeutic approach for MDM2-amplified liposarcomas, which are characterized by dependence on MDM2 overexpression for tumor survival and progression [1] [2]. The compelling preclinical data and emerging clinical evidence supporting this compound's efficacy highlight the importance of patient stratification based on MDM2 amplification status and TP53 wild-type genotype [6] [8]. Previous challenges with MDM2-targeted therapies, including limited efficacy and toxicity concerns with first-generation inhibitors like RG7112, are being addressed through improved drug design and optimized dosing schedules [7]. This compound's pharmacokinetic profile, characterized by linear kinetics in the 100-200 mg dose range and relatively short half-life, contributes to its manageable safety profile while maintaining effective p53 pathway engagement as demonstrated by dose-dependent increases in plasma macrophage inhibitory cytokine-1 (MIC-1) [6].
The immunomodulatory properties of this compound provide additional rationale for combination strategies with immune checkpoint inhibitors [6] [8]. Preclinical studies suggest that MDM2 inhibition can enhance T-cell-mediated antitumor immunity through mechanisms including increased MDM2 expression on T cells and induction of interferon-γ signatures [6]. This potential synergy is supported by clinical data showing durable responses to this compound combined with PD-1 inhibitors in multiple tumor types, including liposarcoma [8]. Future research directions should focus on optimizing combination regimens, identifying predictive biomarkers beyond MDM2 amplification, and understanding mechanisms of innate and acquired resistance to MDM2 inhibition [2] [7]. Potential resistance mechanisms may include TP53 mutations, alternative p53 repression pathways, and activation of survival signaling networks, which may be overcome through rational drug combinations [7].
This compound demonstrates significant potential as a targeted therapy for MDM2-amplified liposarcoma, with compelling clinical activity observed in early-phase trials. The comprehensive experimental protocols outlined herein provide researchers with standardized methodologies for investigating MDM2 amplification and assessing this compound sensitivity in preclinical models. As clinical development progresses, proper patient selection based on MDM2 status and thoughtful management of hematological toxicities will be crucial for maximizing therapeutic benefit. The ongoing clinical evaluation of this compound, both as monotherapy and in rational combinations, holds promise for improving outcomes for patients with this challenging sarcoma subtype.
Adenoid cystic carcinoma (ACC) is a rare malignancy of the salivary glands, representing approximately 10-15% of all salivary gland tumors and about 1% of head and neck cancers. With an annual incidence of roughly 4.5 cases per 100,000 individuals, ACC primarily affects patients between 50-60 years of age and shows a slight female predominance (60% versus 40% in males). [1] This cancer is characterized by indolent growth but demonstrates aggressive clinical behavior with pronounced tendencies for perineural invasion (affecting approximately 43.2% of cases) and delayed distant metastases that may manifest 3-5 years after initial treatment. [1] The 5-year overall survival rate for ACC patients ranges from 55% to 70%, but this declines substantially to 40% at 10 years and only 15% at 20 years after diagnosis, necessitating extended follow-up of at least 15 years, if not lifelong. [1]
Current treatment modalities for ACC primarily involve surgical resection followed by postoperative radiotherapy. However, these approaches often prove unsatisfactory due to high rates of local recurrence (60%) and distant metastases (40%), even decades after definitive treatment. [1] Effective systemic therapies for advanced or metastatic ACC remain limited, with no established standard of care. VEGF inhibitors have been used with response rates ranging from 0% to 15% and progression-free survival of approximately 5-10 months, highlighting the significant unmet medical need. [2] The molecular landscape of ACC frequently involves a recurrent t(6;9)(q23;p23) translocation resulting in a MYB-NFIB gene fusion, which is considered a genetic hallmark of this malignancy. [1] Additionally, MDM2 gene amplifications are common in ACC, while TP53 mutations are relatively uncommon, making the MDM2-p53 pathway an attractive therapeutic target. [2]
Alrizomadlin (APG-115) is a novel, orally available small-molecule inhibitor that selectively targets the MDM2-p53 protein interaction. [3] As the first MDM2-p53 inhibitor to enter clinical development in China, it represents a key investigational drug candidate in Ascentage Pharma's apoptosis-targeted pipeline with global first-in-class potential. [4] By binding to MDM2 with high affinity (half maximal inhibitory concentration [IC~50~] = 3.8 ± 1.1 nM), this compound disrupts the MDM2-p53 interaction, thereby stabilizing and activating wild-type p53 tumor suppressor function. [5] This mechanism leads to cell cycle arrest and apoptosis induction in TP53 wild-type tumors, offering a targeted therapeutic approach for ACC patients whose tumors retain functional p53. [6]
This compound monotherapy has demonstrated promising antitumor activity in patients with advanced, treatment-refractory ACC across multiple clinical trials. In a Phase II study presented at ASCO 2025, this compound achieved an objective response rate (ORR) of 16.7% and a remarkable disease control rate (DCR) of 100% in 12 efficacy-evaluable patients with ACC. [4] These findings were corroborated by a Phase I/II trial specifically focused on salivary gland cancers, which reported consistent results with an ORR of 16% and DCR of 96% in the ACC subgroup (n=25). [7] [2] The median progression-free survival (PFS) in this cohort was 10.5 months, with an impressive 6-month PFS rate of 84%. [7] Additionally, the median duration of response was 11.7 months for patients achieving partial responses and 7.5-8.1 months for those with stable disease, indicating clinically meaningful disease stabilization. [7]
The efficacy of this compound appears to be particularly pronounced in molecularly selected populations. In the first-in-human Phase I study of this compound in advanced solid tumors, patients with MDM2 amplification and wild-type TP53 achieved an ORR of 25% and a DCR of 100% (8/8 patients). [5] [6] The median PFS in this trial was 6.1 months overall but was significantly longer in patients with wild-type TP53 compared to those with mutant TP53 (7.9 months versus 2.2 months, respectively; P < 0.001), highlighting the importance of proper patient selection based on molecular characteristics. [5]
Combination strategies involving this compound and immune checkpoint inhibitors have shown enhanced antitumor activity in various solid tumors, including ACC. In the Phase II study presented at ASCO 2025, the combination of this compound with the PD-1 inhibitor toripalimab demonstrated clinical activity across multiple tumor types, including malignant peripheral nerve sheath tumors (MPNST), biliary tract cancer (BTC), and liposarcoma (LPS). [4] In the combination arm, which included 29 efficacy-evaluable patients, the ORR was 16.7% and DCR was 100% in 6 patients with BTC, while the ORR was 16.7% and DCR was 66.7% in 6 patients with LPS. [4] Notably, two patients with MPNST achieved confirmed partial responses with prolonged progression-free survival of 60+ weeks and 96+ weeks, respectively, suggesting the potential for durable responses with combination therapy. [4]
Table 1: Summary of Clinical Efficacy of this compound in Selected Solid Tumors
| Tumor Type | Study Phase | Regimen | Patients (n) | ORR (%) | DCR (%) | Median PFS (months) |
|---|---|---|---|---|---|---|
| ACC [4] | II | This compound monotherapy | 12 | 16.7 | 100 | NR |
| ACC [7] | I/II | This compound monotherapy | 25 | 16.0 | 96.0 | 10.5 |
| Salivary Gland Cancer (all) [7] | I/II | This compound monotherapy | 31 | 13.0 | 94.0 | 10.3 |
| MPNST [4] | II | This compound + toripalimab | 2 | 100* | 100* | 60+ & 96+ weeks |
| BTC [4] | II | This compound + toripalimab | 6 | 16.7 | 100 | NR |
| LPS [4] | II | This compound + toripalimab | 6 | 16.7 | 66.7 | NR |
| MDM2-amplified, TP53 WT [5] | I | This compound monotherapy | 8 | 25.0 | 100.0 | 7.9 |
*Reported as individual patient responses; ORR = Objective Response Rate; DCR = Disease Control Rate; PFS = Progression-Free Survival; NR = Not Reported; WT = Wild-Type
Molecular biomarkers play a crucial role in predicting response to this compound therapy. The presence of wild-type TP53 status is an essential prerequisite for therapeutic efficacy, as the drug's mechanism depends on functional p53 protein. [7] [2] Additionally, MDM2 amplification has been identified as a strong predictor of response, with the Phase I trial demonstrating significantly improved outcomes in this molecular subgroup. [5] The MYB-NFIB gene fusion, while characteristic of ACC, has not yet been definitively correlated with response to this compound and requires further investigation. [1]
Pharmacodynamic biomarkers have also been evaluated in clinical trials. Plasma macrophage inhibitory cytokine-1 (MIC-1) has been identified as a sensitive biomarker of p53 pathway activation following this compound administration. [5] Dose-dependent increases in MIC-1 levels were observed, confirming target engagement and the biological activity of this compound. [5] This biomarker may be useful for monitoring early response to therapy and optimizing dosing regimens in future clinical applications.
Table 2: Key Efficacy Outcomes by Tumor Type and Molecular Characteristics
| Tumor Type / Population | Key Efficacy Outcomes | Molecular Correlates |
|---|---|---|
| ACC | ORR: 16-17%; DCR: 96-100%; Median PFS: 10.5 months; 6-month PFS rate: 84% | Wild-type TP53 essential; MDM2 amplification may enhance response |
| Non-ACC Salivary Gland Cancers | ORR: 0%; DCR: 86%; Median PFS: 6.0 months; 6-month PFS rate: 34% | Wild-type TP53 required but not sufficient; additional biomarkers needed |
| MDM2-amplified Solid Tumors | ORR: 25%; DCR: 100%; Median PFS: 7.9 months (WT TP53) vs 2.2 months (mutant TP53) | MDM2 amplification + wild-type TP53 strongly predictive of response |
| MPNST with Combination Therapy | Durable PRs >60 weeks; Enhanced activity compared to monotherapy | Potential synergy with PD-1 inhibition in immunologically active subsets |
This compound demonstrates a predictable safety profile with adverse events primarily related to its mechanism of action on the p53 pathway. The most common treatment-related adverse events (TRAEs) observed across clinical trials include fatigue (78%), nausea (78%), decreased neutrophil counts (38%), vomiting (38%), decreased lymphocyte count (25%), and anemia (22%). [7] These adverse events are generally manageable with supportive care and dose modifications, though hematological toxicities require careful monitoring. In the Phase II study, grade 3 or higher TRAEs occurred in 33.3% of patients in the monotherapy arm and 44.4% of patients in the combination therapy arm with toripalimab. [4]
The dose-limiting toxicities (DLTs) identified in Phase I trials included thrombocytopenia and febrile neutropenia, which established the maximum tolerated dose at 150 mg and the recommended Phase II dose at 100 mg administered every other day for 21 days of a 28-day cycle. [5] [6] The most common grade 3/4 TRAEs in the Phase I study were thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia (23.8%), and anemia (23.8%). [5] These hematological toxicities are consistent with the mechanism of p53 activation in tissues with rapid turnover, including bone marrow progenitor cells.
Proactive management of adverse events is essential for maintaining patients on therapy and optimizing clinical outcomes. For gastrointestinal toxicities such as nausea and vomiting, prophylactic antiemetics are recommended, particularly during the first cycle of treatment. Dose modifications or temporary treatment interruptions should be considered for persistent symptoms. For hematological toxicities, regular monitoring of complete blood counts is necessary, with dose adjustments based on the severity of cytopenias. [5]
The scheduling of administration (21 days on, 7 days off in 28-day cycles) helps mitigate cumulative toxicity and allows for bone marrow recovery during the treatment-free period. [5] This intermittent dosing strategy has proven effective in managing the hematological adverse events associated with this compound while maintaining antitumor efficacy. In cases of severe or persistent cytopenias, dose reduction to 100 mg every other day or further schedule modifications may be necessary.
Proper patient selection is critical for the successful implementation of this compound therapy in clinical practice. Key inclusion criteria for this compound treatment in ACC include:
Exclusion criteria typically include prior treatment with MDM2 inhibitors, uncontrolled brain metastases, active infections, severe cardiovascular disease, and inability to swallow oral medications. [5] Careful attention to these selection criteria ensures optimal patient safety and maximizes the potential for therapeutic benefit.
This compound is administered orally as a single agent or in combination with other therapies according to the following protocol:
For combination therapy with PD-1 inhibitors such as toripalimab, the recommended dose of this compound is 150 mg every other day for 21 days of a 28-day cycle, with the PD-1 inhibitor administered according to its standard dosing schedule. [4] However, this combination is associated with higher rates of grade 3 or higher TRAEs (44.4% versus 33.3% with monotherapy), necessitating closer monitoring. [4]
Comprehensive baseline assessments should include complete medical history, physical examination, documentation of performance status, laboratory studies (complete blood count, comprehensive metabolic panel), molecular testing (TP53 status, MDM2 amplification if possible), and radiographic tumor assessment using CT, MRI, or PET-CT. [5]
During treatment, patients should be monitored with:
Dose modification guidelines should be implemented based on observed toxicities. For grade 3 hematological toxicities, treatment should be interrupted until recovery to grade ≤1, then resumed at the same or reduced dose. For grade 4 hematological toxicities or recurrent grade 3 events, dose reduction is recommended. For non-hematological toxicities, similar principles apply, with treatment interruption until improvement followed by dose modification or discontinuation depending on severity. [5]
This compound exerts its antitumor effects through selective, high-affinity binding to MDM2, thereby disrupting the MDM2-p53 protein-protein interaction. Under normal physiological conditions, MDM2 functions as a negative regulator of p53 by promoting its ubiquitination and proteasomal degradation. [5] In many cancers, including ACC, MDM2 overexpression or amplification leads to constitutive suppression of wild-type p53 tumor suppressor function, enabling uncontrolled cell growth and survival. [5] By binding to MDM2 with an IC~50~ of 3.8 ± 1.1 nM, this compound stabilizes p53, allowing it to accumulate and activate transcription of genes involved in cell cycle arrest (p21), apoptosis (PUMA, BAX), and other tumor suppressive pathways. [5] [6]
Diagram 1: Mechanism of Action of this compound - The diagram illustrates how this compound binds to MDM2, disrupting its interaction with p53, which leads to p53 stabilization and activation of cell cycle arrest and apoptosis pathways.
Beyond direct effects on cancer cells, this compound also demonstrates immunomodulatory properties that may contribute to its antitumor activity, particularly in combination with immune checkpoint inhibitors. Preclinical studies have shown that this compound can enhance T-cell function and increase interferon-γ signaling, potentially reversing resistance to PD-1/PD-L1 inhibitors. [5] This immunomodulatory effect provides a strong rationale for combination strategies with immunotherapy in ACC and other solid tumors.
Validated biomarker assays are essential for appropriate patient selection and monitoring of treatment response. The following protocols are recommended:
TP53 Mutation Testing
MDM2 Amplification Detection
Pharmacodynamic Assessment
The development of this compound was supported by robust preclinical evidence demonstrating complete and durable tumor regression in xenograft models of various solid tumors. [5] These models established the compound's high binding affinity for MDM2 (K~i~ <1 nM) and its ability to activate p53 signaling at nanomolar concentrations. [5] Importantly, preclinical studies also revealed that this compound could modulate the tumor immune microenvironment by enhancing T-cell infiltration and function, providing the scientific foundation for subsequent combination studies with PD-1 inhibitors. [5]
The first-in-human Phase I trial (NCT03781986) established the safety, pharmacokinetics, and recommended Phase II dose of this compound in patients with advanced solid tumors. [5] [6] This study demonstrated approximately linear pharmacokinetics across the dose range of 100-200 mg and confirmed mechanism-based pharmacodynamic effects through dose-dependent increases in plasma MIC-1 levels. [5] The trial also provided initial evidence of clinical activity, with partial responses observed in 10% of patients and stable disease in 50% of evaluable patients. [5] Notably, all responses occurred in tumors with wild-type TP53, validating the patient selection strategy based on p53 status.
This compound represents a promising targeted therapeutic approach for patients with advanced ACC, a rare malignancy with limited treatment options. The consistent demonstration of clinical activity across multiple trials, with objective response rates of 16-17% and disease control rates exceeding 95% in ACC patients, is particularly noteworthy given the historically low response rates to conventional therapies in this disease. [4] [7] [2] The favorable safety profile of this compound, with manageable and reversible hematological toxicities as the primary concern, further supports its continued clinical development. [5]
Several important questions remain to be addressed in future studies. These include optimizing patient selection beyond TP53 wild-type status, identifying predictive biomarkers of response, elucidating mechanisms of primary and acquired resistance, and exploring rational combination strategies to enhance efficacy. [5] [7] The promising activity observed with this compound in combination with PD-1 inhibitors in other solid tumors suggests that this approach merits further investigation in ACC, particularly given the generally immunologically "cold" nature of this malignancy. [4] [5]
Future clinical trials should focus on validating the efficacy of this compound in larger, randomized studies specifically in ACC populations, exploring combination strategies with other targeted agents or immunotherapies, and investigating sequencing with standard therapies. Additionally, continued research into the molecular determinants of response and resistance will enable more precise patient selection and maximize the therapeutic potential of this novel MDM2 inhibitor in ACC and other solid tumors characterized by wild-type TP53. [7] [2]
Malignant peripheral nerve sheath tumors (MPNSTs) are rare, aggressive soft tissue sarcomas with limited treatment options and poor prognosis, representing the leading cause of mortality in neurofibromatosis type 1 (NF1) patients [1] [2]. These tumors have an incidence of approximately 1.5 cases per million per year in the general population, but NF1 patients face a lifetime risk of 8-13% [3]. The 5-year survival rate ranges from 30-60% for localized disease but drops dramatically for metastatic cases [1]. MPNSTs exhibit complex molecular pathogenesis characterized by frequent inactivation of tumor suppressor genes including NF1, CDKN2A, TP53, and components of the polycomb repressive complex 2 (PRC2) such as SUZ12 and EED [2] [4]. Despite surgical advances, systemic treatment options remain limited, with conventional anthracycline-based chemotherapy offering modest benefit [1]. This underscores the critical need for novel targeted therapies that address the specific molecular vulnerabilities of MPNST.
This compound (APG-115) is a novel, potent, small-molecule, orally bioavailable MDM2-p53 antagonist that blocks the MDM2-p53 protein-protein interaction, thereby reactivating p53-mediated apoptosis in tumor cells harboring wild-type TP53 [5] [6]. The therapeutic rationale for investigating this compound in MPNST stems from several key observations:
Table 1: Key Characteristics of this compound (APG-115)
| Parameter | Description |
|---|---|
| Molecular target | MDM2-p53 protein-protein interaction |
| Mechanism of action | Reactivates p53-mediated apoptosis |
| Administration route | Oral |
| Recommended phase 2 dose | 150 mg once daily (2 weeks on/1 week off in 21-day cycles) |
| Development status | Phase II clinical trials |
| Key combinations | PD-1 inhibitors (pembrolizumab, toripalimab) |
Recent clinical trials demonstrate promising activity of this compound in MPNST. Updated findings from a Phase II study presented at ASCO 2025 reported outcomes across multiple sarcoma subtypes [5]:
Table 2: Clinical Efficacy of this compound in MPNST from Phase II Trials
| Treatment Regimen | Patient Population | Sample Size | ORR | DCR | Key Responses |
|---|---|---|---|---|---|
| This compound monotherapy | Advanced MPNST | 5 | Not reported | 80% (4/5) | 4 patients with stable disease |
| This compound + PD-1 inhibitor | Advanced MPNST | 2 | 100% (2/2) | 100% (2/2) | PR with PFS >60 weeks and >96 weeks |
In the monotherapy cohort, 4 of 5 MPNST patients achieved stable disease, yielding a disease control rate (DCR) of 80%. Notably, in the combination cohort, two MPNST patients treated with this compound plus toripalimab (a PD-1 inhibitor) achieved confirmed partial responses with remarkably prolonged progression-free survival exceeding 60 and 96 weeks, respectively [5]. These responses are particularly significant given the historically poor outcomes in advanced MPNST and the limited efficacy of conventional therapies.
Earlier phase Ib/II data investigating this compound with pembrolizumab in MPNST patients (n=6) demonstrated an objective response rate (ORR) of 16.7% and DCR of 66.7%, providing preliminary evidence of combinatorial activity [6].
Treatment with this compound, particularly in combination with PD-1 inhibitors, demonstrates a manageable safety profile. The most frequent treatment-related adverse events (AEs) include thrombocytopenia, nausea, vomiting, fatigue, and decreased appetite [5] [6]. In the ASCO 2025 data, grade 3 or higher treatment-related AEs occurred in 33.3% of patients receiving monotherapy and 44.4% of those receiving combination therapy. Treatment-related serious AEs were reported in 12.5% (monotherapy) and 29.6% (combination) of patients, with a small proportion discontinuing due to treatment-related AEs (4.2% and 3.7%, respectively) [5].
Recent multiplatform molecular profiling has revealed two distinct MPNST subgroups with unique therapeutic vulnerabilities [7]:
Figure 1: Molecular classification of MPNST subtypes and their characteristic features. MPNST-G1 exhibits Sonic Hedgehog pathway activation, PRC2 mutations, CpG island methylator phenotype (CIMP), and genomic instability. MPNST-G2 shows WNT pathway activation and CDKN2A loss.
The identification of these distinct molecular subtypes has important implications for this compound development:
The differential response to this compound across these subtypes remains an active investigation area, with potential enhanced efficacy in tumors with wild-type TP53 and intact upstream signaling pathways.
Purpose: To evaluate the cytotoxic effects of this compound on MPNST cell lines and primary cultures.
Materials:
Procedure:
Purpose: To evaluate antitumor activity of this compound alone and in combination in patient-derived xenograft (PDX) models of MPNST.
Materials:
Procedure:
Purpose: To identify predictive biomarkers of response to this compound in MPNST.
Materials:
Procedure:
The emerging clinical data for this compound in MPNST represents a promising therapeutic advance for this aggressive malignancy. The combination of MDM2 inhibition with immune checkpoint blockade has demonstrated notable efficacy in early-phase trials, including durable responses in heavily pretreated patients. Future research directions should include:
The integration of these research approaches will accelerate the development of effective precision medicine strategies for MPNST patients facing limited therapeutic options.
1. Mechanism of Action and Rationale Alrizomadlin is a novel, oral small-molecule inhibitor that targets the MDM2-p53 protein-protein interaction [1] [2]. By binding to MDM2, it disrupts the negative regulatory hold MDM2 has on the tumor suppressor p53. This leads to the stabilization and activation of wild-type p53, triggering p53-mediated pathways for cell cycle arrest and apoptosis (programmed cell death) in tumor cells [3] [2]. The rationale for combining this compound with PD-1 inhibitors like toripalimab or pembrolizumab is grounded in preclinical data suggesting that MDM2 inhibition can promote a more immunogenic tumor microenvironment, potentially reversing immunotherapy resistance and synergizing with immune checkpoint blockade [2] [4].
2. Patient Selection and Biomarker Strategy The activity of this compound is mechanistically dependent on the presence of wild-type TP53. Furthermore, MDM2 amplification, which occurs in approximately 5-8% of BTC cases, represents a key predictive biomarker for enhanced response [3] [5]. Tumor molecular profiling for TP53 mutation status and MDM2 amplification is therefore critical for patient selection. Next-generation sequencing (NGS) is the preferred methodology for comprehensive genomic profiling to identify these alterations [5].
3. Summary of Clinical Efficacy Data The following table summarizes the efficacy data for this compound in combination with toripalimab from a Phase II study, as presented at the 2025 ASCO Annual Meeting [1].
| Tumor Type | Regimen | Evaluable Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Efficacy Outcomes |
|---|---|---|---|---|---|
| Biliary Tract Cancer (BTC) | This compound + Toripalimab | 6 | 16.7% | 100% | Demonstrated promising antitumor activity [1] |
| Liposarcoma (LPS) | This compound + Toripalimab | 6 | 16.7% | 66.7% | --- |
| MPNST | This compound + Toripalimab | 2* | 100% (2 PR) | 100% | Prolonged PFS of 60+ and 96+ weeks [1] |
Note: The data is based on a poster presentation at ASCO 2025. MPNST: Malignant Peripheral Nerve Sheath Tumor; PR: Partial Response; PFS: Progression-Free Survival. *The number of evaluable patients with MPNST in the combination arm was specifically mentioned as two in the ASCO abstract highlights [1].
4. Safety and Tolerability Profile this compound has demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) are hematological, consistent with the mechanism of MDM2 inhibition.
1. Clinical Dosing Protocol (Based on Phase II Trial) This protocol outlines the administration schedule used in the latest clinical trial for combination therapy [1] [2].
2. Proposed Biomarker Testing Workflow The following diagram illustrates the recommended pathway for patient stratification.
The therapeutic effect of this compound, both as monotherapy and in combination with immunotherapy, is driven by a multi-faceted mechanism, as illustrated below.
The data for this compound in BTC is still early but compelling. Future work should focus on larger, randomized Phase II/III trials in biomarker-selected (MDM2-amplified, TP53 wild-type) BTC populations. Exploring combinations with other agents, such as chemotherapy or targeted therapies, based on preclinical synergy [7] is another promising avenue. The FDA has previously granted this compound Fast Track designation for melanoma, which could facilitate its development path in other indications like BTC [4].
Thrombocytopenia is an abnormally low level of platelets in the blood, which are essential for clotting [1] [2]. In the context of Alrizomadlin therapy, this is a treatment-related adverse event (TRAE), not an autoimmune disorder like classic ITP [3] [4] [5]. The condition arises as an on-target effect because p53 activation can temporarily suppress the production of megakaryocytes, the cells in the bone marrow that create platelets [1].
The following table summarizes the key hematological adverse events reported in clinical trials for this compound, both as a monotherapy and in combination with other agents.
| Adverse Event | Incidence in Monotherapy (Grade 3/4) [3] [4] | Incidence with Pembrolizumab (All Grades) [5] | Incidence with Carboplatin (All Grades) [6] |
|---|---|---|---|
| Thrombocytopenia | 33.3% | 36.9% | 100% |
| Lymphocytopenia | 33.3% | Not Specified | Not Specified |
| Neutropenia | 23.8% | 15.4% | 75% |
| Anemia | 23.8% | 11.9% | 100% |
Key Clinical Findings:
Consistent and careful monitoring is crucial for the early detection and management of thrombocytopenia.
| Monitoring Parameter | Frequency & Action |
|---|
| Complete Blood Count (CBC) with Differential | Baseline: Before initiating treatment. During Therapy: Obtain at regular intervals throughout the treatment cycles. The specific frequency should be defined in your study protocol [8]. | | Clinical Symptoms | Educate research staff and patients to watch for and immediately report signs of bleeding, such as petechiae (small red/purple spots on skin), unusual bruising, bleeding from gums/nose, or heavier menstrual flow [8] [1] [2]. |
Diagnostic Workflow: The following diagram outlines the recommended clinical decision pathway based on platelet count, adapted from general thrombocytopenia management principles [8].
For researchers designing clinical protocols, the following strategies are critical.
| Action | Implementation in a Study Protocol |
|---|---|
| Dose Modification | Clearly define criteria for dose holds, reductions, or discontinuations based on platelet count thresholds and severity of symptoms. The RP2D of 100 mg every other day for 21 days of a 28-day cycle was established to improve tolerability [3] [4]. |
| Treatment Discontinuation | In clinical trials, treatment was withheld until recovery from toxicities. Permanently discontinue this compound for life-threatening bleeding or failure to recover from hematological toxicity [3] [5]. |
| Concomitant Medication Review | Avoid concomitant use of drugs that increase bleeding risk (e.g., aspirin, NSAIDs, anticoagulants) unless absolutely necessary [1]. |
| Combination Therapy Caution | Exercise extreme caution when combining this compound with other myelosuppressive agents (e.g., chemotherapy). This significantly increases the risk of severe hematological toxicity and may require more intensive monitoring and supportive care [6]. |
| Regimen & Patient Group | Phase | Grade 3/4 TRAE (All Types) | Grade 3/4 Neutropenia (Specific) | Treatment-Related Serious Adverse Events (SAEs) |
|---|---|---|---|---|
| Alrizomadlin Monotherapy (n=24 safety-evaluable) [1] | Phase 2 | 33.3% | Information Not Specified | 12.5% |
| This compound + Toripalimab (n=27, 150mg dose) [1] | Phase 2 | 44.4% | Information Not Specified | 29.6% |
| This compound + Pembrolizumab (n=84 across solid tumors) [2] | Phase 1/2 | Reported | 14.2% | Reported (leading to discontinuation in some cases) |
The provided data highlights that neutropenia is a known risk with this compound, but it is essential to view it in the broader context of its safety profile and the management strategies available.
For researchers designing preclinical or clinical studies, establishing a robust monitoring plan is crucial. The following diagram outlines a suggested workflow for observing and managing neutropenia in the context of this compound treatment.
This monitoring strategy is based on general principles for managing chemotherapy-induced neutropenia (CIN) [5] [6]. The core components are:
Q1: What are the identified Dose-Limiting Toxicities (DLTs) for Alrizomadlin? The most common DLTs are hematological toxicities. In a first-in-human phase I study, one patient in the 200 mg cohort experienced a DLT of thrombocytopenia and febrile neutropenia [1].
Q2: What is the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D)? The established Maximum Tolerated Dose (MTD) is 150 mg. The Recommended Phase II Dose (RP2D) is 100 mg, administered every other day for 21 days in a 28-day cycle [1]. This 100 mg dose is supported by more recent Phase II data as a safe and effective regimen [2].
Q3: How are hematological toxicities managed during treatment? Management requires proactive monitoring and dose modifications. The strategy involves scheduling complete blood counts (CBC) before each cycle and at mid-cycle (Day 14), with more frequent monitoring after observing hematological toxicities. For specific grade-based dose adjustment protocols, please refer to the management table below [1].
Q4: Does this compound have a different safety profile when combined with immunotherapy? The safety profile changes when combined with a PD-1 inhibitor. In a Phase II study, the combination of this compound (150 mg) with toripalimab resulted in a higher incidence of Grade ≥3 TRAEs (44.4%) and treatment-related serious adverse events (29.6%) compared to monotherapy. However, this regimen was still considered manageable and showed promising antitumor activity [2].
The table below summarizes key quantitative findings from clinical trials to guide your experimental design and safety monitoring.
| Trial Phase | Regimen | MTD / RP2D | Most Common Grade 3/4 TRAEs (Incidence) | Key DLTs |
|---|
| Phase I [1] | this compound Monotherapy | MTD: 150 mg RP2D: 100 mg | Thrombocytopenia (33.3%) Lymphocytopenia (33.3%) Neutropenia (23.8%) Anemia (23.8%) | Thrombocytopenia + Febrile Neutropenia (at 200 mg) | | Phase II [2] | this compound + Toripalimab | 150 mg (RP2D for combo) | Grade ≥3 TRAEs: 44.4% TRAEs leading to discontinuation: 3.7% | Information not specified in detail |
For a practical guide, here is the recommended workflow for monitoring and managing hematological toxicities associated with this compound, synthesized from the clinical data [1].
This compound Toxicity Management Workflow
Understanding the biological mechanism helps explain the observed toxicity profile. The following diagram illustrates how this compound targets the MDM2-p53 interaction and its downstream effects.
Mechanism of this compound (APG-115) Action
The dose-limiting hematological toxicities occur because this compound's mechanism of action is not exclusive to cancer cells. Healthy cells with wild-type TP53, particularly those with rapid turnover like hematopoietic stem and progenitor cells in the bone marrow, are also susceptible to p53-mediated cell cycle arrest and apoptosis when the MDM2-p53 interaction is disrupted [3] [1]. This on-target, off-tumor effect is the primary cause of thrombocytopenia, neutropenia, and anemia.
The table below summarizes the treatment-related adverse events (TRAEs) observed in clinical trials for Alrizomadlin, both as a monotherapy and in combination with other agents [1] [2].
| Regimen | Patient Population | Most Common Grade 3/4 TRAEs (Incidence) | Other Notable TRAEs | Recommended Dose |
|---|---|---|---|---|
| This compound Monotherapy [1] | Advanced Solid Tumors (Phase I, N=21) | Thrombocytopenia (33.3%), Lymphocytopenia (33.3%), Neutropenia (23.8%), Anemia (23.8%) | Nausea, vomiting, fatigue | 100 mg every other day for 21 days, 7 days off (28-day cycle) |
| This compound + Toripalimab (PD-1 Inhibitor) [2] | Advanced Solid Tumors (Phase II, N=27) | 44.4% experienced Grade 3 or higher TRAEs | Treatment-related Serious AEs (SAEs): 29.6% | 150 mg every other day (in combination) |
For your experimental design and troubleshooting, here are the methodologies used in key clinical studies.
Phase I Monotherapy Dosing Protocol [1]:
Phase II Combination Therapy with PD-1 Inhibitor [2] [3]:
Q1: What are the most critical hematological parameters to monitor, and how should they be managed?
Q2: Does the safety profile differ between monotherapy and combination with immunotherapy?
Q3: Which patient populations are most suitable for therapy with this compound?
The following diagram illustrates the drug's mechanism and the logical flow for managing associated adverse events, which can be a useful visual guide for your team.
| Aspect | Details |
|---|---|
| Recommended Phase II Dose (RP2D) | 100 mg every other day for 21 days, followed by 7 days off (28-day cycle) [1] [2]. |
| Maximum Tolerated Dose (MTD) | 150 mg on the same schedule[cite:2]. |
| Common Grade 3/4 TRAEs | Thrombocytopenia (33.3%), Lymphocytopenia (33.3%), Neutropenia (23.8%), Anemia (23.8%)[cite:2]. |
| Preliminary Efficacy (RP2D, Phase I) | In patients with MDM2-amplified, TP53 wild-type tumors: • Overall Response Rate (ORR): 25% (2/8 patients) • Disease Control Rate (DCR): 100% (8/8 patients)[cite:2]. | | Combination Therapy Dose | 150 mg (same schedule) combined with PD-1 inhibitors (e.g., Toripalimab, Pembrolizumab)[cite:1][cite:9]. |
The data in the tables above come from specific clinical trial designs that you can use as a reference for your own experimental planning.
What are the most common serious adverse events associated with Alrizomadlin? The most frequent Treatment-Related Serious Adverse Events (SAEs) are hematological toxicities. The table below summarizes key SAE data from recent clinical trials.
How does the safety profile change when this compound is combined with a PD-1 inhibitor? Combination therapy leads to a higher incidence of severe TRAEs and SAEs compared to monotherapy. The data from a 2025 ASCO presentation is summarized for comparison [1].
What is the recommended dose to manage toxicity? The recommended Phase II dose (RP2D) established for monotherapy is 100 mg every other day for 21 days, followed by 7 days off in a 28-day cycle [2]. Dose adjustments or interruptions may be necessary based on toxicity.
| Trial Phase | Treatment Regimen | SAE Incidence | Most Common Specific SAEs | Other Notable SAEs |
|---|---|---|---|---|
| Phase I (2024) [2] | This compound Monotherapy | Not explicitly stated | Thrombocytopenia, Febrile Neutropenia (DLT at 200mg) [2] | --- |
| Phase II (2025) [1] | This compound Monotherapy (150mg) | 12.5% (3/24 patients) | Data not specified | 1 patient discontinued due to TRAE [1] |
| Phase II (2025) [1] | This compound (150mg) + Toripalimab (PD-1) | 29.6% (8/27 patients) | Data not specified | 1 patient discontinued due to TRAE [1] |
Protocol 1: Monitoring for Hematological Toxicity (Primary Risk)
Protocol 2: Dose-Limiting Toxicity (DLT) Evaluation
The following diagram illustrates this compound's mechanism of action and the subsequent rationale for the essential safety monitoring protocols.
Mechanism of Action and Safety Monitoring Logic
The diagram above shows how this compound's intended mechanism of action leads to the primary safety risk. By activating p53 to induce apoptosis in tumor cells, the drug also affects rapidly dividing cells in the bone marrow, leading to hematological toxicities. This direct relationship necessitates the strict monitoring protocols outlined on the right side of the diagram [2] [3].
For managing SAEs in a clinical trial setting, consider these evidence-based strategies:
Alrizomadlin (APG-115) is a small-molecule inhibitor that binds to the MDM2 protein, disrupting its interaction with the tumor suppressor p53. This reactivates the p53 pathway in cancer cells with wild-type TP53, leading to cell cycle arrest and apoptosis [1] [2].
The diagram below illustrates the core mechanism of action and common resistance pathways.
Resistance can be innate or acquired. The key mechanisms identified in preclinical and clinical studies include:
Here are evidence-based strategies to address this compound resistance in your experimental models.
This strategy is particularly relevant for hematological cancers.
Table: Example In Vivo Dosing Regimen from Preclinical Studies
| Agent | Target | Dose | Frequency | Route | Model |
|---|---|---|---|---|---|
| This compound | MDM2 | 100 mg/kg | Twice weekly | Oral gavage | AML cell line-derived and patient-derived xenografts |
| Lisaftoclax | BCL-2 | 100 mg/kg | Once daily | Oral gavage | Same as above |
This approach aims to modulate the tumor microenvironment and is suited for solid tumors.
Table: Clinical Dosing Regimen in Combination with Immunotherapy
| Agent | Dose | Frequency & Cycle | Route |
|---|---|---|---|
| This compound | 150 mg | Every other day for 21 days, then 7 days off (28-day cycle) | Oral |
| Pembrolizumab | 200 mg | Day 1 of each 21-day cycle | Intravenous |
The efficacy of this compound is highly dependent on the genetic background of the tumor.
To ensure your research generates reliable and interpretable data, adhere to the following protocols and safety considerations.
Be aware of the primary toxicities associated with this compound, which are on-target and related to p53 activation in healthy tissues.
Table: Common Treatment-Related Adverse Events (TRAEs) of this compound
| Adverse Event | Incidence (Grade 3/4) | Notes & Management |
|---|---|---|
| Thrombocytopenia | 33.3% | Most common DLT; requires regular blood monitoring [3] [5]. |
| Lymphocytopenia | 33.3% | Monitor immune cell counts [3]. |
| Neutropenia | 23.8% | Risk of febrile neutropenia; a known DLT [3] [5]. |
| Anemia | 23.8% | Manage with supportive care [3]. |
| GI Toxicity | Mostly Grade 1/2 | Nausea, vomiting, diarrhea; manageable with supportive care [7]. |
To summarize the critical points for your research:
| Feature | Alrizomadlin (APG-115) | Brigimadlin (BI 907828) |
|---|---|---|
| Latest Trial Phase | Phase II (data presented at ASCO 2025) [1] | Phase Ia/Ib (data published 2023-2024) [2] [3] |
| Administration | Oral, every other day for 21 days, then 7 days off [4] | Oral, once every 3 weeks or on days 1 & 8 of a 28-day cycle [2] [3] |
| Key Efficacy Data | - ACC (Monotherapy): ORR 16.7%, DCR 100% (n=12) [1]
MDM2-amp/TP53-wt patients (n=8) [4] | - Solid Tumors (Phase Ia): ORR 11.1%, DCR 74.1% (n=54) [3]MDM2 inhibitors share a common core mechanism: they disrupt the interaction between the MDM2 protein and the tumor suppressor p53 protein. In many cancers, the p53 pathway is inactivated, often because MDM2 binds to p53 and promotes its degradation. By blocking this interaction with small-molecule inhibitors, p53 is stabilized and activated, leading to cell cycle arrest and apoptosis (programmed cell death) in tumor cells [5].
The clinical trials for both inhibitors followed similar rigorous designs:
TP53 status. MDM2 amplification status was also assessed, as this is a predictive biomarker for response [4] [2].The diagram below illustrates the shared therapeutic pathway and clinical development workflow for these inhibitors.
MDM2 amplification is a defining feature [4] [3]. This compound also shows promise in adenoid cystic carcinoma (ACC) [1], while brigimadlin has demonstrated activity in biliary tract cancer (BTC) [2].
The fundamental difference lies in their distinct yet complementary biological targets.
| Feature | Alrizomadlin + Pembrolizumab Combination | Pembrolizumab Monotherapy |
|---|---|---|
| Primary Mechanism | Dual-action: MDM2-p53 inhibition + PD-1 blockade [1] [2] [3] | PD-1 receptor blockade [3] [4] [5] |
| Key Target(s) | MDM2 protein, p53 tumor suppressor, PD-1 receptor [1] [2] [3] | PD-1 receptor on immune T-cells [3] [4] |
| Biological Effect | Restores p53-mediated tumor cell apoptosis; reverses T-cell suppression; modulates tumor microenvironment (promotes M1 macrophages) [1] [6] | Blocks PD-1/PD-L1 interaction, reactivating the immune system's ability to attack tumor cells [3] [4] |
| Therapeutic Goal | Overcome resistance to immunotherapy, particularly in p53 wild-type tumors [1] [6] | Enable T-cell-mediated anti-tumor immunity [3] [4] |
The following diagram illustrates the synergistic mechanism of the combination therapy:
Clinical data, primarily from a phase 2 study, shows the combination's potential in specific populations, notably patients who have developed resistance to prior immunotherapy.
| Aspect | This compound + Pembrolizumab Combination | Pembrolizumab Monotherapy |
|---|---|---|
| Key Indications (Studied In) | I-O resistant melanoma, advanced solid tumors, liposarcoma, MPNST [1] | Approved for unresectable/metastatic melanoma, NSCLC, HNSCC, RCC, urothelial carcinoma, others [3] [4] [5] |
| Sample Efficacy (ORR/DCR) | I-O Resistant Melanoma: ORR 24.1%, DCR 55.2% [1] Liposarcoma: DCR 81.2% [1] | 1L NSCLC (PD-L1 TPS≥50%): mOS 26.3-30.0 months [4] [7] Real-world (similar pop.): mOS 18.9-22.8 months [7] | | Notable Patient Populations | Effective in cutaneous, mucosal, and uveal melanoma subtypes resistant to anti-PD-1/L1 [1] | Best outcomes in patients with good ECOG PS (0-1) and high PD-L1 expression [8] [7] | | Common TRAEs (Any Grade) | Nausea, thrombocytopenia, vomiting, fatigue, decreased appetite [1] | Immune-mediated adverse events (any organ system), fatigue, skin rash [9] [4] | | Common Grade 3+ TRAEs | Thrombocytopenia, lymphocytopenia, neutropenia, anemia [1] [6] | Severe/fatal immune-mediated adverse reactions [3] [4] | | Recommended Phase 2 Dose (RP2D) | this compound: 150 mg orally daily (2 weeks on/1 week off); Pembrolizumab: 200 mg IV Q3W [1] | 200 mg IV every 3 weeks or 400 mg IV every 6 weeks [4] [5] |
For the key phase 2 study comparing the combination to historical pembrolizumab monotherapy data, the methodology was as follows [1]:
| Aspect | Details |
|---|---|
| Study Identifier | Phase II (Abstract #6102) [1] |
| Data Cutoff | February 13, 2025 [1] |
| Patient Population | 57 patients with advanced ACC, MPNST, LPS, BTC, and other tumors [1] |
| Trial Arms | Alrizomadlin Monotherapy; this compound + Toripalimab (PD-1 inhibitor) [1] |
| Efficacy - Monotherapy | ACC (n=12) | MPNST (n=5) | | :--- | :--- | :--- | | ORR (Objective Response Rate) | 16.7% (2 of 12 patients) | Not Reached (SD achieved) | | DCR (Disease Control Rate) | 100% | 80% (4 of 5 patients with SD) | | Efficacy - Combination Therapy | BTC (n=6) | LPS (n=6) | MPNST | | ORR | 16.7% | 16.7% | 2 patients with confirmed PR | | DCR | 100% | 66.7% | - | | Notable Outcomes | - | - | PFS of 60+ and 96+ weeks in 2 MPNST patients |
| Safety - Monotherapy (n=24) | Grade ≥3 TRAEs | 33.3% | | :--- | :--- | :--- | | Treatment-related SAEs | 12.5% (3 patients) | - | | Discontinuation due to TRAE | 1 patient | - | | Safety - Combination (n=27) | Grade ≥3 TRAEs | 44.4% (12 patients) | | Treatment-related SAEs | 29.6% (8 patients) | - | | Discontinuation due to TRAE | 1 patient | - | | Common Grade 3/4 TRAEs (from Phase I) | Thrombocytopenia, Neutropenia, Anemia, Lymphocytopenia [2] |
This compound is a novel, oral small-molecule inhibitor that selectively targets the MDM2-p53 protein-protein interaction. The diagram below illustrates its mechanism and the subsequent apoptotic signaling cascade.
Key Experimental & Clinical Protocols:
While no MDM2-targeting drug has reached the market yet, several are in clinical development. The table below positions this compound among other candidates, based on published data.
| Inhibitor Name | Highest Phase | Chemical Class | Reported pIC50 | Key Characteristics & Status |
|---|---|---|---|---|
| This compound (APG-115) | Phase II | Spiro-oxindoles | 8.42 [3] | Oral; active in ACC, MPNST, LPS; combos with immunotherapy [1]. |
| Navtemadlin | Phase III | Piperidine/-one | 9.22 [3] | - |
| Siremadlin | Phase II | Pyrroloimidazolone | 9.64 [3] | - |
| Idasanutlin | Phase III | Nutlins | 8.22 [3] | - |
| Brigimadlin | Phase III | Spiro-oxindoles | 7.92 [3] | - |
| Milademetan | Phase I | Spiro-oxindoles | 7.75 [3] | - |
The latest data supports This compound as a compelling candidate, particularly for patients with MDM2-amplified/TP53 wild-type tumors and those with rare cancers like ACC and MPNST. Its potential to synergize with immunotherapy opens a promising avenue for combination regimens.
| Tumor Type / Study Phase | Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Efficacy Details |
|---|---|---|---|---|
| Adenoid Cystic Carcinoma (ACC) (Phase II) [1] | Monotherapy | 16.7% (2/12) | 100% (12/12) | — |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) (Phase II) [1] | Monotherapy | — | 80% (4/5) | 4 patients achieved Stable Disease (SD). |
| MPNST (Phase II) [1] | This compound + Toripalimab (PD-1 inhibitor) | — | — | 2 patients achieved confirmed Partial Response (PR) with prolonged PFS of 60+ and 96+ weeks. |
| Biliary-Tract Cancer (BTC) (Phase II) [1] | This compound + Toripalimab | 16.7% (1/6) | 100% (6/6) | — |
| Liposarcoma (LPS) (Phase II) [1] | This compound + Toripalimab | 16.7% (1/6) | 66.7% (4/6) | — |
| Advanced Solid Tumors (Phase I) [2] [3] | Monotherapy | 10% (2/20) | 60% (12/20) | Median PFS: 6.1 months; PFS was significantly longer in TP53 wild-type vs mutant (7.9 vs 2.2 months; P<0.001). |
| MDM2-amplified, TP53 wild-type tumors (Phase I) [2] [3] | Monotherapy | 25% (2/8) | 100% (8/8) | — |
| Safety Overview | Regimen | Most Common Grade ≥3 TRAEs | Other Notable Safety Findings |
|---|---|---|---|
| Phase II Monotherapy [1] | This compound monotherapy | Grade ≥3 TRAEs: 33.3% (8/24 patients). Treatment-related SAEs: 12.5% (3/24). One patient discontinued due to TRAE. | — |
| Phase II Combination Therapy [1] | This compound + Toripalimab | Grade ≥3 TRAEs: 44.4% (12/27 patients at 150mg dose). Treatment-related SAEs: 29.6% (8/27). One patient discontinued due to TRAE. | — |
| Phase I Monotherapy [2] | This compound monotherapy | Thrombocytopenia (33.3%), Lymphocytopenia (33.3%), Neutropenia (23.8%), Anemia (23.8%). | DLTs: Thrombocytopenia and febrile neutropenia at 200 mg. MTD: 150 mg; RP2D: 100 mg. |
To interpret the data above, here are the key methodologies from the cited studies.
This compound's mechanism and synergistic potential with immunotherapy can be visualized through its action on the p53 pathway.
The diagram illustrates the dual mechanisms of this compound:
For researchers and drug development professionals, the data indicates:
| Trial Phase / Arm | Patient Population | Key PFS Finding | Other Efficacy Endpoints |
|---|---|---|---|
| Phase I Monotherapy [1] [2] [3] | Advanced Solid Tumors (All, N=20) | Median PFS: 6.1 months (95% CI: 1.7-10.4) | ORR: 10%; DCR: 60% |
| Phase I Monotherapy [1] [2] | TP53 Wild-Type (Subgroup) | Median PFS: 7.9 months | - |
| Phase I Monotherapy [1] [2] | TP53 Mutant (Subgroup) | Median PFS: 2.2 months | - |
| Phase II Combination [4] [5] | MPNST (Subgroup, n=2) | PFS of 60+ and 96+ weeks | ORR: 100% (2 PR) |
Abbreviations: CI (Confidence Interval), ORR (Objective Response Rate), DCR (Disease Control Rate), PR (Partial Response).
The data in the tables above were generated under the following key trial parameters, which are critical for researchers to interpret the results accurately [1] [2] [3]:
This compound is a small molecule inhibitor that targets the MDM2-p53 protein-protein interaction. The following diagram illustrates the mechanism by which it reactivates the p53 tumor suppression pathway.
The diagram shows that in normal physiology, p53 activates MDM2 expression, which in turn binds to p53 and targets it for degradation, creating a negative feedback loop. In cancers with MDM2 amplification, this loop is hyperactive, leading to excessive suppression of p53. This compound binds directly to MDM2, blocking its interaction with p53. This stabilizes p53, allowing it to activate its transcriptional targets, leading to either cell cycle arrest or apoptosis (programmed cell death) [1] [6].
The data indicates that this compound's efficacy is highly dependent on the tumor's genetic profile. The most significant PFS benefit was observed in a biomarker-selected population.
To further contextualize this compound's potential, direct head-to-head comparisons with other MDM2 inhibitors in clinical trials are limited. A recent review noted that while several MDM2 inhibitors have shown promise preclinically, they have largely failed to demonstrate conclusive benefit in clinical trials so far, highlighting the need for better patient stratification and combination strategies [6]. The data presented here for this compound, particularly in defined subgroups, represents a step forward in this challenging field.
The table below compares the core features of Alrizomadlin and Venetoclax based on the available information.
| Feature | This compound (APG-115) | Venetoclax |
|---|---|---|
| Primary Target | MDM2-p53 protein-protein interaction [1] [2] | BCL-2 protein [3] [4] |
| Mechanism of Action | Disrupts MDM2-p53 interaction, reactivating wild-type p53 tumor suppressor function, inducing cell cycle arrest & apoptosis [1] [2] | Selectively inhibits BCL-2, disrupting anti-apoptotic signals and triggering mitochondrial pathway of apoptosis [3] [4] |
| Key Indications (in trials) | Advanced solid tumors (Adenoid Cystic Carcinoma, Malignant Peripheral Nerve Sheath Tumor, Liposarcoma, Biliary-tract cancer) [1] [2] | Hematologic malignancies (CLL/SLL, AML) [3] [4]. Note: Data for Venetoclax is inferred from context on BCL-2 inhibition. |
| Reported Efficacy | ACC Monotherapy: ORR 16.7-22.2%, DCR 100% [3] [1]. MPNST Combo Therapy: ORR 14.3% with toripalimab [3] | N/A for direct comparison. Lisaftoclax, a novel BCL-2 inhibitor, showed ORR of 31.8% in Venetoclax-refractory R/R AML/MPAL patients [4]. |
| Common Grade 3/4 AEs | Thrombocytopenia, neutropenia, lymphocytopenia, anemia [2] | Neutropenia, febrile neutropenia, thrombocytopenia (based on Lisaftoclax data, a related BCL-2 inhibitor) [3] |
| Developmental Status | Clinical Phase II; first MDM2-p53 inhibitor in clinical development in China [1] [2] | Approved drug; used as a benchmark in clinical trials for novel BCL-2 inhibitors like Lisaftoclax [3] [4] |
Here are the methodologies from key studies cited in the search results, which provide context for the data in the table above.
Study on this compound in Advanced Solid Tumors [2]:
Study on Lisaftoclax (a novel BCL-2 inhibitor) in Myeloid Malignancies [3] [4]:
The following diagram illustrates the distinct mechanisms by which this compound and BCL-2 inhibitors like Venetoclax/Lisaftoclax target the apoptosis pathway.
For researchers and drug development professionals, the critical distinctions are:
| Patient Population | Study Phase / Type | Regimen | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings |
|---|---|---|---|---|---|
| IO-resistant Cutaneous Melanoma [1] | Phase II | Alrizomadlin + Pembrolizumab | 23.1% (6/26 pts: 2 CR, 4 PR) | Not Reported | Demonstrated efficacy in patients who progressed on prior PD-1/PD-L1 therapy. |
| IO-resistant Melanoma (across subtypes) [2] | Phase II | This compound + Pembrolizumab | 24.1% (7/29 pts: 1 CR, 6 PR*) | 55.2% | *Included 2 unconfirmed PRs. Activity observed in cutaneous, mucosal, and uveal melanoma. |
| Advanced Solid Tumors (with MDM2 amp & wild-type TP53) [3] | Phase I | This compound Monotherapy | 25% (2/8 pts) | 100% (8/8 pts) | Highlights the drug's mechanism; suggests biomarker for patient selection. |
For researchers evaluating these findings, the core methodologies from the pivotal trials are outlined below.
This compound targets a key mechanism of tumor survival. The following diagram illustrates its pathway to restoring anti-tumor activity.
The diagram shows how this compound disrupts the MDM2-p53 interaction. By binding to MDM2, it frees the p53 tumor suppressor protein, leading to:
The combination of this compound and pembrolizumab was generally manageable. The most frequent treatment-related adverse events (TRAEs) of any grade included nausea (71%), vomiting (38.7%), fatigue (35.5%), and thrombocytopenia (32.3%) [1]. The most common Grade 3/4 TRAEs with this compound were hematologic, including thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia (23.8%), and anemia (23.8%) [3] [4].
For context, the landscape of therapies for IO-resistant melanoma includes other investigative strategies. The table below compares this compound's performance with other emerging options, though cross-trial comparisons should be interpreted with caution.
| Therapy / Modality | Mechanism of Action | Reported ORR in IO-Resistant Melanoma | Key Context |
|---|---|---|---|
| This compound + Pembrolizumab [1] [2] | MDM2-p53 inhibitor + PD-1 blockade | 23.1% - 24.1% | Oral + IV combination; active across melanoma subtypes. |
| Lifileucel (TIL therapy) [5] | Adoptive cell transfer | 36.4% | Single-infusion, complex logístics; impressive duration of response. |
| Ceralasertib + Durvalumab [5] | ATR kinase inhibitor + PD-L1 blockade | 30% | Targets DNA damage response; shows synergy in resistant disease. |
| Domatinostat + Pembrolizumab [5] | HDAC inhibitor + PD-1 blockade | 7.5% | Focus on modulating tumor microenvironment. |
Current evidence positions this compound as a promising candidate for overcoming IO resistance in melanoma. Its efficacy is linked to TP53 wild-type status and MDM2 amplification [3], making these potential biomarkers critical for patient selection in future trials.
The dual mechanism of action—directly inducing tumor cell apoptosis and modifying the immunosuppressive tumor microenvironment—provides a strong rationale for its combination with checkpoint inhibitors [2]. Future research directions should include larger Phase III trials and exploration of combinations with other therapeutic classes to further improve outcomes in this difficult-to-treat population.
| Tumor Type / Setting | Regimen | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Key Patient Selection | Source (Study) |
|---|---|---|---|---|---|
| Advanced Solid Tumors | This compound Monotherapy | 25% (2/8 patients) [1] [2] | 100% (8/8 patients) [1] [2] | MDM2-amplified, TP53 wild-type | Phase I Trial [1] [2] |
| Liposarcoma (LPS) | This compound + Toripalimab (PD-1 inhibitor) | 16.7% [3] | 66.7% [3] | Not specified | Phase II (ASCO 2025) [3] |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) | This compound Monotherapy | Data not available (80% DCR) [3] | 80% (4/5 patients with stable disease) [3] | Not specified | Phase II (ASCO 2025) [3] |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) | This compound + Toripalimab | Confirmed Partial Responses [3] | Data not available | Not specified | Phase II (ASCO 2025) [3] |
The data presented are derived from early-phase clinical trials with the following designs:
This compound is an oral, small-molecule inhibitor that selectively disrupts the interaction between MDM2 and the tumor suppressor protein p53. This pathway is critically important in specific sarcoma subtypes.
The diagram below illustrates the restored apoptotic pathway in MDM2-amplified, TP53 wild-type sarcomas upon this compound treatment.
This mechanism is particularly relevant in well-differentiated and dedifferentiated liposarcoma (WDLPS/DDLPS), where over 90% of cases are characterized by amplification of the MDM2 gene on chromosome 12q13-15, leading to functional inactivation of wild-type p53 without the need for TP53 mutation [4] [5]. This creates a clear therapeutic window for this compound.
The table below summarizes the key efficacy data for Alrizomadlin from recent clinical trials.
| Regimen | Trial Phase | Patient Group | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Long-Term Response Data |
|---|---|---|---|---|---|
| This compound + Toripalimab (PD-1 inhibitor) | Phase II [1] | MPNST (efficacy-evaluable, n=not fully specified) | 16.7% (in combination cohort) | 66.7% (in combination cohort) | Two patients achieved confirmed partial response (PR) with prolonged PFS of 60+ and 96+ weeks [1] |
| This compound Monotherapy | Phase II [1] | MPNST (n=5, efficacy-evaluable) | Not specified (SD achieved in 4 patients) | 80% | Demonstrated antitumor activity, with most patients achieving stable disease (SD) [1] |
| This compound + Pembrolizumab (PD-1 inhibitor) | Phase II [2] | MPNST (n=6) | 16.7% (1 unconfirmed PR) | 66.7% | Early data showed intriguing anti-tumor activity in an indication not typically sensitive to PD-1 inhibition alone [2] |
The promising data for long-term response comes primarily from the Phase II study (NCT03611868) presented at ASCO 2025 [1]. Here are the key methodological details:
This compound's efficacy is rooted in its targeted action on the MDM2-p53 signaling pathway, a critical regulator of apoptosis. The following diagram illustrates this mechanism and the rationale for combination therapy.
The diagram shows how this compound disrupts the MDM2-p53 interaction. In many cancers, including a subset of MPNSTs, the p53 protein is inactivated by its negative regulator, MDM2. By binding to MDM2, this compound frees p53, allowing it to activate programs for cell cycle arrest and apoptosis (programmed cell death) [4] [3].
Preclinical studies indicate that this compound-induced apoptosis can help expose tumor antigens and modulate the tumor microenvironment, shifting it from immunosuppressive (M2 macrophages) to immunologically active (M1 macrophages) [2]. This creates a strong rationale for combining it with PD-1 inhibitors like Toripalimab, which work by re-activating the immune system's T-cells to attack the cancer. The synergy of these two agents is believed to underpin the durable, long-term responses observed in the clinical data [1] [3].
The data suggests that the combination of this compound with PD-1 inhibition represents a promising therapeutic strategy for MPNST.
| Trial Phase / Type | Patient Population | Treatment Regimen | Key Efficacy Results | Common Grade ≥3 TRAEs |
|---|---|---|---|---|
| Phase II (ASCO 2025) [1] | Advanced ACC (n=12, efficacy-evaluable) | This compound Monotherapy | ORR: 16.7%, DCR: 100% [1] | Thrombocytopenia (33.3%) [1] |
| Phase II (ASCO 2025) [1] | Advanced MPNST (n=5, efficacy-evaluable) | This compound Monotherapy | DCR: 80% (4 patients with stable disease) [1] | Information not specified for this cohort |
| Phase II (ASCO 2025) [1] | BTC (n=6), LPS (n=6), MPNST (n=2) | this compound + PD-1 inhibitor (Toripalimab) | BTC: ORR 16.7%, DCR 100% LPS: ORR 16.7%, DCR 66.7% MPNST: 2 patients with prolonged PR (PFS 60+/96+ weeks) [1] | Thrombocytopenia, Neutropenia (44.4% in safety-evaluable patients at 150mg) [1] | | Phase I (First-in-Human) [2] [3] | Advanced Solid Tumors (n=20, efficacy-evaluable) | this compound Monotherapy | ORR: 10%, DCR: 60% Median PFS: 6.1 months In MDM2-amplified/TP53 wild-type: ORR 25%, DCR 100% [2] [3] | Thrombocytopenia (33.3%), Lymphocytopenia (33.3%), Neutropenia (23.8%), Anemia (23.8%) [2] |
For the integrity of your guide, here are the methodologies and key scientific findings from the cited studies.
Phase II Study (NCT03611868, data presented at ASCO 2025) [1]:
Phase I Study (CTR20170975, published 2024) [2] [3]:
This compound is a novel, oral small-molecule inhibitor that selectively targets the interaction between MDM2 and the tumor suppressor protein p53. The following diagram illustrates its mechanism of action.
The following tables summarize the efficacy and safety data from a Phase II study of this compound in patients with advanced solid tumors, based on the latest results released at ASCO 2025 [1].
Table 1: Efficacy Data from Phase II Study (Data Cutoff: Feb 13, 2025)
| Therapy Regimen | Cancer Type | Patient Number (Efficacy-evaluable) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Responses |
|---|---|---|---|---|---|
| This compound Monotherapy | Advanced Adenoid Cystic Carcinoma (ACC) | 12 | 16.7% | 100% | - |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) | 5 | - | 80% | 4 patients with Stable Disease (SD) | |
| This compound + Toripalimab (PD-1 inhibitor) | Biliary-Tract Cancer (BTC) | 6 | 16.7% | 100% | - |
| Liposarcoma (LPS) | 6 | 16.7% | 66.7% | - | |
| MPNST | 2 | Confirmed Partial Response (PR) in both patients | - | Progression-Free Survival (PFS) of 60+ and 96+ weeks |
Table 2: Safety Profile Summary
| Therapy Regimen | Patient Number (Safety-evaluable) | Grade 3 or Higher Treatment-Related Adverse Events (TRAEs) | Treatment-Related Serious Adverse Events (SAEs) | Discontinuation due to TRAEs |
|---|---|---|---|---|
| This compound Monotherapy | 24 | 33.3% | 12.5% (3 patients) | 1 patient |
| This compound + Toripalimab | 27 | 44.4% | 29.6% (8 patients) | 1 patient |
To help you evaluate the experimental evidence, here is a summary of the trial design and the proposed biological mechanism behind the synergy.
The data presented is from a Phase II, open-label study [1].
This compound is a novel, oral MDM2-p53 inhibitor. It works by blocking the MDM2-p53 protein-protein interaction, which reactivates the tumor-suppressor function of p53, leading to apoptosis (programmed cell death) in tumor cells with wild-type TP53 [1] [2].
Preclinical studies suggest its synergy with PD-1/PD-L1 inhibitors occurs through a multi-faceted mechanism, which can be visualized below.
The data indicates that this compound, both alone and combined with immunotherapy, represents a promising strategy for difficult-to-treat cancers.